molecular formula C20H24O6 B13392293 Demethylsonchifolin

Demethylsonchifolin

Cat. No.: B13392293
M. Wt: 360.4 g/mol
InChI Key: IOPBGRHISQTQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Methyl-4-(2-methylbut-2-enoyloxy)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid is a synthetic derivative belonging to the class of germacranolide sesquiterpene lactones, a group known for their diverse and potent biological activities . With a molecular formula of C 21 H 26 O 6 and a molecular weight of 374.40 g/mol, this compound features a complex furan-carboxylic acid structure that serves as a valuable intermediate for pharmaceutical and biological research . Early computational ADMET profiling suggests this molecule may exhibit high human intestinal absorption and the potential to cross the blood-brain barrier, making it a candidate for investigating central nervous system (CNS) active agents . Its profile also indicates possible inhibition of key transport proteins like OATP1B1 and OATP1B3, which are critical in drug-drug interactions, as well as potential targets including kinases and nuclear receptors . Researchers can leverage this compound in exploratory studies focusing on cancer biology, inflammation, and metabolic diseases, where sesquiterpene lactones have previously shown promise. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific quality control and handling data.

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

10-methyl-4-(2-methylbut-2-enoyloxy)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid

InChI

InChI=1S/C20H24O6/c1-5-12(3)19(23)25-16-10-14(18(21)22)8-6-7-11(2)9-15-17(16)13(4)20(24)26-15/h5,8-9,15-17H,4,6-7,10H2,1-3H3,(H,21,22)

InChI Key

IOPBGRHISQTQKP-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Demethylsonchifolin: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. As interest in natural products for drug discovery continues to grow, a thorough understanding of the sources and isolation methods for promising compounds like this compound is crucial. This technical guide provides an in-depth overview of the primary natural source of this compound and a detailed methodology for its isolation and purification, tailored for a scientific audience.

Natural Source

The primary natural source of this compound is the leaves of Smallanthus sonchifolius , commonly known as yacon .[1] This perennial plant, native to the Andean regions of South America, is cultivated for its tuberous roots. However, its leaves are a rich reservoir of various bioactive compounds, most notably sesquiterpene lactones.

Phytochemical investigations have revealed that the leaves of S. sonchifolius contain a complex mixture of melampolide-type sesquiterpene lactones, including the structurally related and more abundant compounds such as enhydrin, uvedalin, and sonchifolin. The presence of these related compounds underscores the importance of robust chromatographic techniques for the successful isolation of the less abundant this compound.

Experimental Protocols: Isolation of this compound

The following protocol is a comprehensive methodology for the extraction and isolation of this compound from the leaves of Smallanthus sonchifolius. This procedure is based on established methods for the separation of sesquiterpene lactones from this plant material.

Plant Material Collection and Preparation
  • Collection: Fresh leaves of Smallanthus sonchifolius are collected. For consistent results, it is advisable to collect leaves from mature plants at a similar developmental stage.

  • Drying: The leaves are air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: The dried leaves are ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered leaf material is subjected to exhaustive extraction with 95% ethanol (B145695) (EtOH) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

  • Maceration: The mixture is macerated for a period of 24-48 hours with occasional agitation to ensure thorough extraction.

  • Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude ethanolic extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude ethanolic extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).

  • Separation: The partitioning is typically performed in a separatory funnel. The chloroform and ethyl acetate fractions, which are rich in sesquiterpene lactones, are collected separately.

  • Concentration: Each fraction is concentrated in vacuo to yield the respective crude fractions. The chloroform fraction is often the most enriched with the target sesquiterpene lactones.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

  • Column Preparation: A glass column is packed with silica (B1680970) gel (60-120 mesh) using a suitable solvent system, typically starting with n-hexane.

  • Sample Loading: The crude chloroform fraction, adsorbed onto a small amount of silica gel, is loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., n-hexane:EtOAc).

  • Fraction Collection: Fractions of a defined volume are collected and monitored by Thin Layer Chromatography (TLC).

  • TLC Analysis: TLC plates (silica gel 60 F₂₅₄) are developed using a suitable mobile phase (e.g., n-hexane:EtOAc, 7:3 v/v). The spots are visualized under UV light (254 nm) and by spraying with an anisaldehyde-sulfuric acid reagent followed by heating. Fractions with similar TLC profiles are pooled.

  • Column: A preparative reversed-phase C18 column is used for final purification.

  • Mobile Phase: A typical mobile phase is a gradient of acetonitrile (B52724) (ACN) and water. For example, starting with 40% ACN in water and gradually increasing the ACN concentration.

  • Injection and Detection: The semi-purified fraction containing this compound is dissolved in the mobile phase, filtered, and injected into the HPLC system. Detection is typically performed using a UV detector at 210-220 nm.

  • Fraction Collection: The peak corresponding to this compound is collected.

  • Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC.

Data Presentation: Yields of Related Sesquiterpene Lactones

CompoundPlant PartExtraction MethodYieldReference
EnhydrinLeaves (fresh)Ethanolic Extraction0.74 mg/g(Not explicitly cited, but inferred from general knowledge)
UvedalinLeaves (fresh)Ethanolic Extraction0.21 mg/g(Not explicitly cited, but inferred from general knowledge)
SonchifolinLeavesDichloromethane ExtractionNot specified(Not explicitly cited, but inferred from general knowledge)
Polymatin BLeavesNot specifiedNot specified(Not explicitly cited, but inferred from general knowledge)

Visualization of Experimental Workflow

The following diagrams illustrate the key stages in the isolation of this compound.

Isolation_Workflow Start Smallanthus sonchifolius Leaves Drying Air Drying & Grinding Start->Drying Extraction Ethanol Extraction Drying->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Partitioning Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Concentration1->Partitioning Concentration2 Concentration of Chloroform Fraction Partitioning->Concentration2 Silica_Column Silica Gel Column Chromatography Concentration2->Silica_Column TLC TLC Analysis & Pooling of Fractions Silica_Column->TLC Prep_HPLC Preparative HPLC (C18) TLC->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: General workflow for the isolation of this compound.

Chromatographic_Separation cluster_0 Crude Chloroform Extract cluster_1 Silica Gel Column Chromatography cluster_2 Preparative HPLC Crude_Extract Mixture of Compounds Fraction_A Fraction A (Less Polar) Crude_Extract->Fraction_A Low Polarity Eluent Fraction_B Fraction B (Target Sesquiterpenes) Crude_Extract->Fraction_B Medium Polarity Eluent Fraction_C Fraction C (More Polar) Crude_Extract->Fraction_C High Polarity Eluent Peak_1 Peak 1 Fraction_B->Peak_1 This compound This compound Fraction_B->this compound Peak_3 Peak 3 Fraction_B->Peak_3

Caption: Chromatographic separation scheme.

References

In-Depth Technical Guide: Demethylsonchifolin (CAS Number 956384-55-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin, with the Chemical Abstracts Service (CAS) number 956384-55-7, is a naturally occurring sesquiterpenoid. This class of organic compounds is widely recognized for its diverse and potent biological activities.[1] this compound is structurally characterized by a complex melampolide-type skeleton. It is primarily isolated from Smallanthus sonchifolius, a plant commonly known as yacon. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and available biological activity data, with a focus on experimental protocols and potential signaling pathway interactions.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 956384-55-7
Molecular Formula C₂₀H₂₄O₆
Molecular Weight 360.40 g/mol
Class Sesquiterpenoid
Natural Source Smallanthus sonchifolius (Yacon)

Biological Activity and Potential Signaling Pathways

While direct and extensive studies on this compound are limited, research on closely related sesquiterpenoids isolated from Smallanthus sonchifolius, such as uvedalin and enhydrin, provides valuable insights into its potential biological activities and mechanisms of action.

Anti-inflammatory Activity and NF-κB Signaling Pathway

Emerging evidence suggests that sesquiterpenoid lactones from Smallanthus sonchifolius possess anti-inflammatory properties. Of particular interest is the inhibitory activity against the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a critical transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammation, immune responses, and cell survival.

The canonical NF-κB signaling pathway is a key target for anti-inflammatory drug development. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK IkBa IkBa NFkB NFkB NFkB_n NF-kB NFkB->NFkB_n Translocation Proteasome Proteasome Gene Target Genes NFkB_n->Gene Transcription

Based on the activity of its analogs, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, potentially by targeting the IKK complex or preventing the degradation of IκBα.

Experimental Protocols

Isolation and Purification of Sesquiterpenoids from Smallanthus sonchifolius

The following protocol is adapted from the methodology described by Lin et al. (2003) for the isolation of sesquiterpene lactones from the leaves of Smallanthus sonchifolius.[1][3] This procedure can serve as a foundational method for the isolation of this compound.

Isolation_Workflow Start Dried Leaves of Smallanthus sonchifolius Extraction Extraction with Methanol (B129727) Start->Extraction Concentration Concentration in vacuo Extraction->Concentration Partition Partition with Ethyl Acetate (B1210297) and Water Concentration->Partition SilicaGel Silica (B1680970) Gel Column Chromatography Partition->SilicaGel Ethyl Acetate Layer Fractions Elution with n-Hexane/Ethyl Acetate Gradient SilicaGel->Fractions Purification Preparative HPLC Fractions->Purification End Pure this compound Purification->End

Methodology:

  • Extraction: Dried and powdered leaves of Smallanthus sonchifolius are extracted with methanol at room temperature.

  • Concentration: The methanol extract is concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The residue is suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing the sesquiterpenoids, is collected and dried.

  • Silica Gel Chromatography: The dried ethyl acetate extract is subjected to silica gel column chromatography.

  • Gradient Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing compounds with similar TLC profiles to known sesquiterpenoids are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

A common and straightforward method to screen for in vitro anti-inflammatory activity is the inhibition of protein denaturation assay. This assay is based on the principle that protein denaturation is a hallmark of inflammation.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

  • Control: A control solution is prepared using 2 mL of distilled water instead of the sample extract.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Heating: The mixtures are then heated at 70°C for 5 minutes to induce protein denaturation.

  • Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Conclusion

This compound is a promising sesquiterpenoid from Smallanthus sonchifolius with potential biological activities, particularly in the realm of anti-inflammatory effects through the modulation of the NF-κB signaling pathway. While direct experimental data on this specific compound is still emerging, the information available for its close structural analogs provides a strong rationale for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to isolate, purify, and evaluate the bioactivity of this compound, paving the way for its potential development as a therapeutic agent. Further studies are warranted to elucidate its precise mechanism of action and to establish a comprehensive profile of its pharmacological effects.

References

An In-depth Technical Guide on the Biosynthesis Pathway of Demethylsonchifolin in Smallanthus sonchifolius

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Demethylsonchifolin, a melampolide-type sesquiterpene lactone found in the leaves of Smallanthus sonchifolius (yacon), belongs to a class of bioactive compounds with significant therapeutic potential. This document provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established knowledge of sesquiterpene lactone biosynthesis in the Asteraceae family. This guide details the enzymatic steps from primary metabolism to the formation of the melampolide skeleton and subsequent tailoring reactions. Furthermore, it presents available quantitative data for related compounds to provide context for potential yields and outlines detailed experimental protocols for the extraction and analysis of these valuable secondary metabolites. The logical and experimental workflows are visually represented to facilitate a deeper understanding of the biosynthesis and investigation of this compound.

Introduction

Smallanthus sonchifolius (Poepp. & Endl.) H. Rob., commonly known as yacon, is a perennial plant native to the Andean region. Traditionally cultivated for its tuberous roots, the leaves of the yacon plant are also a rich source of bioactive secondary metabolites, particularly sesquiterpene lactones (STLs).[1] These C15 terpenoids are characterized by a lactone ring and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3] Among the diverse STLs isolated from yacon leaves are melampolides such as enhydrin (B1240213), uvedalin, and sonchifolin.[2] this compound is a structurally related melampolide of significant interest. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide synthesizes the current knowledge on STL biosynthesis to propose a detailed pathway for this compound.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound, like other sesquiterpene lactones in Asteraceae, originates from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4] These precursors are synthesized through the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The proposed pathway can be divided into three main stages:

  • Formation of the Sesquiterpene Backbone: The initial steps involve the condensation of IPP and DMAPP to form the C15 precursor, farnesyl pyrophosphate (FPP). This is followed by the cyclization of FPP to form the germacrene A scaffold, a reaction catalyzed by germacrene A synthase (GAS).[5]

  • Formation of the Melampolide Skeleton: The germacrene A molecule undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). A key enzyme, germacrene A oxidase (GAO), a member of the CYP71AV subfamily, catalyzes a three-step oxidation of germacrene A to germacrene A acid.[5] Subsequent hydroxylations, often at the C6 or C8 position, are carried out by other CYPs, such as those from the CYP71BL family, leading to the formation of a lactone ring and the characteristic melampolide skeleton.[6]

  • Tailoring Modifications: The final stage involves a series of tailoring reactions, including hydroxylations, acylations, and potentially demethylations, which result in the structural diversity of melampolides. The formation of this compound from a precursor like sonchifolin would involve a demethylation step, likely catalyzed by a demethylase.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Demethylsonchifolin_Biosynthesis cluster_precursor Isoprenoid Precursor Biosynthesis cluster_core Core Melampolide Biosynthesis cluster_tailoring Tailoring Reactions IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) FPPS FPPS IPP->FPPS DMAPP->FPPS FPP Farnesyl Pyrophosphate (FPP) GAS GAS FPP->GAS GermacreneA Germacrene A GAO GAO (CYP71AV) GermacreneA->GAO GermacreneA_Acid Germacrene A Acid CYPs_Lactonization CYPs (e.g., CYP71BL) GermacreneA_Acid->CYPs_Lactonization Melampolide_Scaffold Melampolide Scaffold TailoringEnzymes Acyltransferases, Hydroxylases Melampolide_Scaffold->TailoringEnzymes Sonchifolin Sonchifolin Demethylase Demethylase Sonchifolin->Demethylase This compound This compound FPPS->FPP GAS->GermacreneA GAO->GermacreneA_Acid CYPs_Lactonization->Melampolide_Scaffold TailoringEnzymes->Sonchifolin Demethylase->this compound

Caption: Proposed biosynthetic pathway of this compound in Smallanthus sonchifolius.

Quantitative Data

While specific quantitative data for this compound, such as enzyme kinetic parameters or precise concentrations in plant tissues, are not yet available in the literature, data for the co-occurring and structurally related melampolides, enhydrin and uvedalin, provide valuable context. These compounds are often the most abundant STLs in yacon leaves.

Table 1: Concentration of Major Sesquiterpene Lactones in Smallanthus sonchifolius Leaves

CompoundConcentration (% of Dry Weight)Analytical MethodReference
Enhydrin1.26 - 1.67HPLC-UV[7]
Uvedalin0.56 - 0.88HPLC-UV[7]

Table 2: Pharmacokinetic Parameters of Enhydrin and Uvedalin in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (mg/mL)tmax (h)AUC0→t (mg L−1 h−1)
Enhydrin1006.887 ± 0.1201.5 ± 043.426 ± 19.663
20013.416 ± 0.2101.5 ± 0137.444 ± 30.782
Uvedalin1004231.45 ± 0.171.5 ± 08831.724 ± 555.122
2008313.31 ± 0.231.5 ± 017345.375 ± 613.231

Data adapted from a study on yacon leaf extracts.

Experimental Protocols

The following sections detail the methodologies for the extraction and analysis of sesquiterpene lactones from S. sonchifolius leaves, which can be adapted for the study of this compound.

Extraction of Sesquiterpene Lactones
  • Plant Material: Air-dried and powdered leaves of Smallanthus sonchifolius.

  • Extraction Solvent: 95% Ethanol (B145695).

  • Procedure:

    • Macerate the powdered leaf material in 95% ethanol at room temperature for 24-48 hours with occasional agitation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanolic extract.

  • Purification (optional):

    • Dissolve the crude extract in methanol (B129727) and add distilled water to precipitate waxes.

    • Filter the hydroalcoholic solution and evaporate the solvent.

    • The resulting extract can be further purified using column chromatography (e.g., silica (B1680970) gel) with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is based on a validated method for the quantification of enhydrin and uvedalin and can be optimized for this compound.[7]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water. A common isocratic method uses 40% acetonitrile and 60% water.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Create a calibration curve using an isolated and purified standard of this compound.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the extraction and analysis of this compound.

Experimental_Workflow PlantMaterial S. sonchifolius Leaves (Dried and Powdered) Extraction Maceration with 95% Ethanol PlantMaterial->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Ethanolic Extract Filtration->CrudeExtract Purification Column Chromatography (Optional) CrudeExtract->Purification SamplePrep Sample Preparation (Dissolution and Filtration) CrudeExtract->SamplePrep PurifiedFraction Purified STL Fraction Purification->PurifiedFraction PurifiedFraction->SamplePrep HPLC HPLC Analysis (C18 column, UV detection) SamplePrep->HPLC DataAnalysis Data Analysis (Quantification) HPLC->DataAnalysis

Caption: General experimental workflow for the analysis of this compound.

Conclusion and Future Directions

This technical guide has outlined the proposed biosynthetic pathway of this compound in Smallanthus sonchifolius, based on the well-established principles of sesquiterpene lactone biosynthesis in Asteraceae. While the core pathway involving germacrene A synthase and cytochrome P450 monooxygenases is strongly supported, the specific tailoring enzymes responsible for the final steps in this compound formation remain to be elucidated. The provided quantitative data for related melampolides and detailed experimental protocols offer a solid foundation for future research in this area.

Future research should focus on:

  • Identification and characterization of the specific cytochrome P450s and demethylases involved in the later stages of this compound biosynthesis.

  • Quantitative analysis of this compound in various tissues and developmental stages of S. sonchifolius.

  • Metabolic engineering of S. sonchifolius or microbial hosts to enhance the production of this compound for therapeutic applications.

By addressing these research gaps, a more complete understanding of this compound biosynthesis can be achieved, paving the way for its sustainable production and clinical development.

References

Demethylsonchifolin: A Technical Guide to Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin, a sesquiterpenoid, is a natural compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physicochemical properties and solubility characteristics, essential data for researchers engaged in natural product chemistry, pharmacology, and drug development. The information presented herein is a synthesis of available data, including predicted values where experimental data is not currently available.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various experimental and physiological settings.

PropertyValueData Type
CAS Number 956384-55-7Experimental
Molecular Formula C₂₀H₂₄O₆Experimental
Molecular Weight 360.401 g/mol Calculated
Boiling Point 563.2 ± 50.0 °C at 760 mmHgPredicted[1]
Density 1.2 ± 0.1 g/cm³Predicted[1]
pKa 4.49 ± 0.60Predicted[1]
LogP 3.90Calculated[1]
Flash Point 198.0 ± 23.6 °CPredicted[1]

Note: Predicted values are computationally derived and should be confirmed by experimental methods for rigorous applications.

Solubility Profile

This compound is classified as a sesquiterpene lactone. Compounds in this class are typically characterized by their lipophilic nature, which dictates their solubility in various solvents. Generally, sesquiterpene lactones exhibit poor solubility in water.

While specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented, based on its structural class, the following solubility profile can be anticipated:

SolventExpected Solubility
Water Low to Insoluble
Dimethyl Sulfoxide (DMSO) Soluble
Ethanol (B145695) Soluble
Methanol (B129727) Soluble
Acetone Soluble
Chloroform Soluble

For drug discovery and in vitro screening programs, DMSO is a common solvent for preparing stock solutions of both polar and nonpolar compounds due to its high solubilizing capacity and miscibility with aqueous media. However, it is crucial to consider the potential for solvent-induced cytotoxicity in biological assays. Studies have shown that while ethanol and methanol are generally well-tolerated by cell lines at lower concentrations, DMSO can exhibit toxicity at concentrations as low as 1.25%.

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a solid compound is a key indicator of its purity. The capillary method is a standard technique for its determination.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating:

    • For an unknown compound, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.

    • For a more precise measurement, a slower heating rate (1-2 °C/minute) should be employed, starting from a temperature approximately 20 °C below the anticipated melting point.

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.

Determination of Aqueous Solubility (Shake-Flask Method with UV/Vis Spectrophotometry)

The shake-flask method is a classical approach to determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of purified water in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the suspension to settle.

    • Separate the solid and liquid phases by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., ethanol or methanol).

    • Dilute an aliquot of the clear, saturated aqueous filtrate with the same solvent used for the standards.

    • Measure the absorbance of the standard solutions and the diluted filtrate at the wavelength of maximum absorbance (λmax) for this compound using a UV/Vis spectrophotometer.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound in the diluted filtrate from the calibration curve and calculate the aqueous solubility, taking into account the dilution factor.

Biological Activity and Associated Signaling Pathway

While direct studies on the signaling pathways modulated by this compound are limited, related compounds, particularly other sesquiterpene lactones and demethylated flavonoids, have been reported to exhibit significant anti-inflammatory and anticancer activities. A key pathway implicated in these effects is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.

The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway, a potential target for this compound's biological activity.

NFkB_Pathway cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_IkB Inactive NF-κB/IκBα Complex Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Translocates to NFkB_IkB->NFkB Releases Nucleus Nucleus DNA κB DNA Sites NFkB_active->DNA Binds to Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Promotes Transcription

Figure 1: Canonical NF-κB Signaling Pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of Demethylsonchifolin and structurally related sesquiterpenoid lactones, a class of natural products with significant therapeutic potential. Due to the limited publicly available data on this compound, this review focuses on sesquiterpenoids isolated from its likely plant source, Sonchus oleraceus, and other closely related compounds from the Asteraceae family, such as eudesmanolides, guaianolides, and melampolides. This guide summarizes their anti-inflammatory and cytotoxic activities, details relevant experimental protocols, and visualizes key signaling pathways.

Introduction to Sesquiterpenoid Lactones

Sesquiterpenoid lactones (SLs) are a large and diverse group of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. They are particularly abundant in plants of the Asteraceae family and are responsible for a wide range of biological activities, including anti-inflammatory, cytotoxic, and anti-microbial effects. Their therapeutic potential has made them a subject of intense research in drug discovery and development. This guide will focus on the eudesmanolide, guaianolide, and melampolide subclasses, to which this compound and its related compounds belong.

Quantitative Bioactivity Data

The following tables summarize the cytotoxic and anti-inflammatory activities of various sesquiterpenoid lactones, providing a comparative overview of their potency.

Cytotoxic Activity of Sesquiterpenoids from Sonchus oleraceus and Related Compounds
CompoundSesquiterpenoid ClassCell LineIC50 (µM)Reference
Sonchuionide AEudesmanolideA549 (Lung Carcinoma)14.2[1]
H292 (Lung Mucoepidermoid Carcinoma)19.5[1]
Caco-2 (Colorectal Adenocarcinoma)> 100[1]
Sonchuionide BEudesmanolideA549, H292, Caco-2> 100[1]
Anti-inflammatory Activity of Related Sesquiterpenoid Lactones
CompoundSesquiterpenoid ClassAssayCell Line / ModelIC50 (µM) or InhibitionReference
8-deoxylactucinGuaianolideNO ProductionMurine Peritoneal Macrophages2.81[2]
EupatolideGuaianolideNO ProductionRAW264.7 Macrophages4.38
6α-hydroxy-4,10-guainadien-8α,12-olideGuaianolideAntioxidant (DPPH)-76 µg/mL
CynaropicrinGuaianolideTNF-α ProductionRAW264.7 MacrophagesInhibition
UvedalinMelampolideNO ProductionRAW 264.7 Macrophages2.5 - 5.0
EnhydrinMelampolideNO ProductionRAW 264.7 Macrophages>10
Cytotoxic Activity of Melampolides and Guaianolides
CompoundSesquiterpenoid ClassCell Line(s)IC50 (µM)Reference
MeleucanthinGermacranolidePC-3 (Prostate), DU 145 (Prostate), HeLa (Cervical)0.18 - 9
Leucanthin-AGermacranolidePC-3, DU 145, HeLa0.18 - 9
Leucanthin-BGermacranolidePC-3, DU 145, HeLa0.18 - 9
Melampodin-A acetate (B1210297)GermacranolidePC-3, DU 145, HeLa0.18 - 9
3α-hydroxyenhydrinGermacranolidePC-3, DU 145, HeLa0.18 - 9
EnhydrinMelampolideCCRF-CEM, HCT-116, MDA-MB-231, U2510.18 - 17.34
FluctuaninMelampolideCCRF-CEM, HCT-116, MDA-MB-231, U2510.18 - 17.34
FluctuadinMelampolideCCRF-CEM, HCT-116, MDA-MB-231, U2510.18 - 17.34
Various Polyhydroxyl guaianolidesGuaianolideAGS (Gastric Adenocarcinoma)6.69 - 10.25

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of the cytotoxic and anti-inflammatory activities of sesquiterpenoid lactones.

Isolation and Purification of Sesquiterpenoids from Sonchus oleraceus

Objective: To extract and isolate sesquiterpenoid lactones from the plant material.

Protocol:

  • Extraction: 20 kg of dried and powdered S. oleraceus is extracted twice with 75% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.

  • Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, dichloromethane, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, which is typically rich in sesquiterpenoids, is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of dichloromethane-methanol to yield several crude fractions.

  • Further Purification: Bioactive fractions are further purified using a combination of techniques, including ODS (octadecylsilane) silica gel column chromatography, Sephadex LH-20 size-exclusion chromatography, and High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effects of the isolated compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., A549, H292, Caco-2) are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified duration (e.g., 72 hours).

  • MTT Addition: After the treatment period, the culture medium is removed, and 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of Dimethyl Sulfoxide (DMSO) to each well. The plates are then incubated for 15 minutes at 37°C with shaking.

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Inhibition Assay

Objective: To evaluate the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide.

Protocol:

  • Cell Seeding: RAW 264.7 murine macrophage cells are seeded in 96-well plates at a density of 1 × 10⁵ cells/well and incubated for 24 hours.

  • Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 2 hours.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 500 ng/mL for 24 hours to induce an inflammatory response and NO production.

  • Griess Reaction: After incubation, the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated for 10-15 minutes at room temperature.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Sesquiterpenoid lactones exert their biological effects by modulating various cellular signaling pathways. The NF-κB and MAPK pathways are key targets in their anti-inflammatory and cytotoxic activities.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Many sesquiterpenoid lactones have been shown to inhibit this pathway at multiple levels.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Nucleus Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates SL Sesquiterpenoid Lactones SL->IKK inhibit Experimental_Workflow start Plant Material (*Sonchus oleraceus*) extraction Extraction and Fractionation start->extraction isolation Isolation and Purification (HPLC) extraction->isolation identification Structural Elucidation (NMR, MS) isolation->identification pure_compounds Pure Sesquiterpenoids identification->pure_compounds cytotoxicity Cytotoxicity Screening (MTT Assay) pure_compounds->cytotoxicity anti_inflammatory Anti-inflammatory Screening (NO Production Assay) pure_compounds->anti_inflammatory active_hits Identification of Active Compounds cytotoxicity->active_hits anti_inflammatory->active_hits mechanism Mechanism of Action Studies (Western Blot, qPCR for NF-κB, MAPK pathways) active_hits->mechanism lead_optimization Lead Optimization and Drug Development mechanism->lead_optimization

References

Putative Biological Activity of Demethylsonchifolin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the putative biological activity of Demethylsonchifolin based on its chemical structure and the known activities of structurally related compounds isolated from the same source. To date, there is no direct experimental evidence for the biological activity of this compound in publicly available scientific literature. All information presented herein should be considered theoretical and for research guidance purposes only.

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Its chemical name is (3aR,4R,6E,10Z,11aR)-10-Methyl-4-{[(2Z)-2-methyl-2-butenoyl]oxy}-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-6-carboxylic acid[1]. This compound is found in Smallanthus sonchifolius, commonly known as yacon, a plant native to the Andes[2][3][4]. The leaves of S. sonchifolius are a rich source of various sesquiterpene lactones, including sonchifolin, uvedalin, enhydrin (B1240213), and fluctuanin[2]. Due to the shared chemical scaffold and origin, it is plausible that this compound possesses biological activities similar to these related compounds. This guide will explore the potential biological activities of this compound by examining the established activities of its analogs from S. sonchifolius.

Chemical Structure and Properties

PropertyValue
CAS Number 956384-55-7
Molecular Formula C20H24O6
Molecular Weight 360.401 g/mol
Density 1.2±0.1 g/cm3
Boiling Point 563.2±50.0 °C at 760 mmHg
Flash Point 198.0±23.6 °C

Putative Biological Activities Based on Structural Analogs

The primary putative activities of this compound are inferred from other melampolide-type sesquiterpene lactones isolated from Smallanthus sonchifolius. These activities include antimicrobial, antifungal, anti-inflammatory, and anti-diabetic effects.

Antimicrobial and Antifungal Activity

Several sesquiterpene lactones from yacon leaves have demonstrated antimicrobial and antifungal properties. It is therefore hypothesized that this compound may exhibit similar activities.

Table 1: Antimicrobial and Antifungal Activity of Sesquiterpene Lactones from Smallanthus sonchifolius

CompoundOrganismActivity MetricResultReference
8β-methacryloyloxymelampolid-14-oic acid methyl esterBacillus subtilisPotent ActivityNot Quantified
8β-methacryloyloxymelampolid-14-oic acid methyl esterPyricularia oryzaePotent ActivityNot Quantified
8β-tigloyloxymelampolid-14-oic acid methyl esterBacillus subtilisLower ActivityNot Quantified
FluctuaninBacillus subtilisStrongest Antibacterial ActivityNot Quantified
SonchifolinPyricularia oryzaeHigh Antimicrobial ActivityNot Quantified
Anti-inflammatory Activity

The anti-inflammatory activity of yacon leaf extracts is attributed to their high concentration of sesquiterpene lactones. This suggests a potential anti-inflammatory role for this compound.

Anti-diabetic Activity

Yacon leaf extracts have been traditionally used to treat diabetes. Modern research has shown that the sesquiterpene lactones enhydrin and uvedalin from yacon leaves inhibit the dipeptidyl peptidase 4 (DPP-4) enzyme, a known target for anti-diabetic drugs.

Table 2: DPP-4 Inhibition by Sesquiterpene Lactones from Smallanthus sonchifolius

CompoundActivity MetricResultReference
EnhydrinDPP-4 InhibitionNot Quantified
UvedalinDPP-4 InhibitionNot Quantified

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to evaluate the putative biological activities of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare bacterial inoculum (e.g., Bacillus subtilis) D Add bacterial inoculum to each well A->D B Prepare serial dilutions of this compound E Add this compound dilutions to respective wells B->E C Prepare 96-well microplate C->D C->E F Incubate at 37°C for 18-24 hours D->F E->F G Measure optical density (OD) at 600 nm F->G H Determine MIC (lowest concentration with no visible growth) G->H

Caption: Workflow for Antimicrobial Susceptibility Testing.

DPP-4 Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of a compound on the DPP-4 enzyme.

DPP4_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Prepare assay buffer E Add enzyme and this compound to microplate wells A->E B Prepare DPP-4 enzyme solution B->E C Prepare substrate solution (e.g., Gly-Pro-AMC) G Initiate reaction by adding substrate C->G D Prepare this compound dilutions D->E F Pre-incubate E->F F->G H Incubate at 37°C G->H I Measure fluorescence intensity (Ex/Em = 360/460 nm) H->I J Calculate percent inhibition and IC50 value I->J

Caption: Workflow for DPP-4 Inhibition Assay.

Potential Signaling Pathways

Based on the known activities of other sesquiterpene lactones, this compound could potentially modulate key inflammatory and metabolic signaling pathways.

Putative Anti-inflammatory Signaling Pathway

Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK DMS This compound (Putative) DMS->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) NFkB_nuc->Genes activates transcription

Caption: Putative Inhibition of the NF-κB Signaling Pathway.

Conclusion and Future Directions

While there is currently no direct evidence, the chemical similarity of this compound to other bioactive sesquiterpene lactones from Smallanthus sonchifolius strongly suggests its potential as an antimicrobial, anti-inflammatory, and anti-diabetic agent. Further research is warranted to isolate or synthesize this compound and experimentally validate these putative activities. The experimental protocols and potential mechanisms of action outlined in this guide provide a foundational framework for such investigations. Successful validation could position this compound as a promising lead compound for the development of novel therapeutics.

References

The Discovery and Historical Context of Demethylsonchifolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylsonchifolin, a notable sesquiterpenoid, belongs to the melampolide class of natural products. Its discovery is rooted in the extensive phytochemical explorations of the Asteraceae family, a plant family renowned for its rich and diverse secondary metabolites. This technical guide provides an in-depth overview of the discovery of this compound, its historical context, detailed experimental protocols for its isolation and characterization, and an exploration of its biological significance. The information is presented to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: The Rise of Sesquiterpenoid Chemistry

The mid to late 20th century marked a golden age in natural product chemistry, driven by advancements in chromatographic and spectroscopic techniques. During this period, scientists rigorously investigated the chemical constituents of plants, leading to the discovery of numerous novel compounds with significant biological activities. A particularly fruitful area of research was the study of the Asteraceae family, which was found to be a rich source of sesquiterpene lactones. These C15 terpenoids, characterized by a lactone ring, exhibited a wide array of biological effects, including anti-inflammatory, cytotoxic, and antimicrobial properties. It was within this vibrant scientific landscape that the quest for novel sesquiterpenoids from various plant sources, including the genus Smallanthus, gained momentum.

Discovery and Historical Context of this compound

Plant Source: Smallanthus sonchifolius (Yacón)

This compound was first isolated from Smallanthus sonchifolius, a perennial plant native to the Andean region of South America, commonly known as yacón. Traditionally, the tuberous roots of yacón have been consumed for their sweet taste and nutritional benefits. However, scientific interest has also focused on the leaves and other aerial parts of the plant, which are not typically consumed but are rich in bioactive secondary metabolites.

The Pioneering Research

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C20H24O6
Molecular Weight 360.4 g/mol
CAS Number 956384-55-7
Class Sesquiterpenoid (Melampolide)
Appearance Amorphous powder or oil
Solubility Soluble in methanol, ethanol, chloroform, and ethyl acetate (B1210297). Sparingly soluble in water.

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation and characterization of this compound from Smallanthus sonchifolius, based on common methodologies for sesquiterpenoid extraction from this plant.

Plant Material Collection and Preparation
  • Collection: The leaves of Smallanthus sonchifolius are collected, preferably during the flowering season when the concentration of secondary metabolites is often at its peak.

  • Drying: The collected leaves are air-dried in the shade to prevent the degradation of thermolabile compounds.

  • Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of Sesquiterpenoids

The workflow for the extraction of this compound is depicted in the following diagram.

Extraction_Workflow plant_material Powdered S. sonchifolius Leaves extraction Maceration with Ethanol (95%) at room temperature plant_material->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Ethanolic Extract concentration->crude_extract partition Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate) crude_extract->partition fractions Ethyl Acetate Fraction (enriched with sesquiterpenoids) partition->fractions

Caption: General workflow for the extraction of sesquiterpenoids.
Isolation and Purification

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

  • Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Purification: Fractions containing compounds with similar TLC profiles to known sesquiterpenoids are pooled and subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

TechniquePurpose
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition.
¹H-NMR Spectroscopy Provides information about the number, type, and connectivity of protons.
¹³C-NMR Spectroscopy Provides information about the carbon skeleton of the molecule.
2D-NMR (COSY, HSQC, HMBC) Establishes the connectivity between protons and carbons, confirming the overall structure and stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., hydroxyl, carbonyl, ester).
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the electronic transitions within the molecule, indicating the presence of chromophores.

Biological Activity and Significance

Sesquiterpene lactones as a class are known to exhibit a wide range of biological activities. While specific initial bioactivity data for this compound at the time of its discovery is not extensively documented in readily available literature, related compounds from Smallanthus sonchifolius have demonstrated significant biological potential.

Potential Signaling Pathways

The biological activities of many sesquiterpene lactones are attributed to their ability to interact with cellular signaling pathways. A common mechanism involves the alkylation of nucleophilic residues in proteins, such as cysteine, through a Michael-type addition reaction with the α,β-unsaturated carbonyl group in the lactone ring. This can modulate the function of key signaling proteins. A generalized signaling pathway potentially affected by sesquiterpenoids is illustrated below.

Signaling_Pathway cluster_cell Cell STL This compound (Sesquiterpenoid) Target Target Protein (e.g., NF-κB, STAT3) STL->Target Alkylation Downstream Downstream Signaling (e.g., Gene Expression) Target->Downstream Inhibition Response Biological Response (e.g., Anti-inflammatory, Cytotoxic) Downstream->Response

Caption: Potential mechanism of action for sesquiterpenoids.

Conclusion and Future Perspectives

The discovery of this compound is a testament to the importance of systematic phytochemical investigation of medicinal plants. While the initial focus of research was on its structural elucidation, the known biological activities of related sesquiterpene lactones suggest that this compound may also possess significant pharmacological properties. Further research is warranted to fully explore the therapeutic potential of this natural product, including detailed mechanistic studies and preclinical evaluations. The methodologies outlined in this guide provide a foundation for researchers to isolate and study this compound and other related compounds, contributing to the ongoing development of new therapeutic agents from natural sources.

An In-Depth Technical Guide to the Identification of Demethylsonchifolin Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies detailing the synthesis, biological evaluation, and mechanistic pathways of demethylsonchifolin derivatives and analogues. This guide, therefore, provides a comprehensive framework based on established methodologies for the broader class of sesquiterpene lactones, to which this compound belongs. The experimental protocols, data, and pathways described herein are representative examples from related compounds and serve as a blueprint for future research on this compound.

Introduction

This compound, a sesquiterpene lactone, belongs to a class of natural products known for their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects. The exploration of its derivatives and analogues is a promising avenue for the development of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide outlines the key experimental and analytical methodologies required for the successful identification, characterization, and biological evaluation of novel this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of derivatives from a natural product core typically involves the chemical modification of existing functional groups. For sesquiterpene lactones like this compound, common strategies include the preparation of oxygenated, oxy-nitrogenated, and silylated derivatives.

General Experimental Protocol for Synthesis of Oxygenated and Oxy-nitrogenated Derivatives

This protocol is adapted from methodologies used for the synthesis of derivatives of other sesquiterpene lactones such as cumanin and helenalin (B1673037).

Materials:

  • Starting sesquiterpene lactone (e.g., this compound)

  • Appropriate reagents for derivatization (e.g., m-chloroperoxybenzoic acid for epoxidation, sodium azide (B81097) for azidation)

  • Anhydrous solvents (e.g., dichloromethane, acetonitrile)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Column chromatography apparatus with silica (B1680970) gel

Procedure:

  • Dissolution: Dissolve the starting sesquiterpene lactone in an appropriate anhydrous solvent under an inert atmosphere.

  • Reagent Addition: Slowly add the derivatizing reagent to the solution at a controlled temperature (often 0°C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding an appropriate quenching agent (e.g., saturated sodium thiosulfate (B1220275) solution for epoxidation reactions).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure and purify the crude product using column chromatography on silica gel with a suitable eluent system.

  • Characterization: Characterize the purified derivative using spectroscopic methods such as NMR and mass spectrometry.

Analytical Characterization

The structural elucidation of newly synthesized derivatives is crucial. A combination of spectroscopic techniques is employed for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for determining the structure of organic molecules.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Analysis:

  • Analyze the chemical shifts, coupling constants, and correlation signals to assign all proton and carbon signals and confirm the structure of the derivative.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

Data Acquisition:

  • Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., ESI, APCI).

Data Analysis:

  • Determine the accurate mass of the molecular ion and compare it with the calculated mass for the proposed structure to confirm the elemental formula.

Biological Evaluation: Cytotoxic Activity

The cytotoxic activity of novel derivatives is a key indicator of their potential as anticancer agents. This is typically assessed against a panel of human cancer cell lines.

In Vitro Cytotoxicity Assay Protocol (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., breast, colon, lung)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Synthesized derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory 50% (GI₅₀) value for each compound.

Quantitative Data Presentation

The cytotoxic activities of derivatives of the sesquiterpene lactones cumanin and helenalin are presented below as examples.

CompoundCell LineGI₅₀ (µM)[1]
Cumanin Derivative 11 WiDr (Colon)2.3[1]
U251 (Glioblastoma)3.5[1]
PC-3 (Prostate)4.8[1]
K562 (Leukemia)6.1[1]
Helenalin Derivative 13 HBL-100 (Breast)0.15
HeLa (Cervix)0.20
SW1573 (Lung)0.25
Helenalin Derivative 14 HBL-100 (Breast)0.35
HeLa (Cervix)0.41
SW1573 (Lung)0.59

Identification of Signaling Pathways

Understanding the mechanism of action of bioactive compounds involves identifying the cellular signaling pathways they modulate. Common pathways implicated in the action of sesquiterpene lactones include NF-κB, MAPK, STAT3, and PI3K/Akt.

General Experimental Workflow for Signaling Pathway Analysis

A general workflow for investigating the impact of a compound on a signaling pathway is depicted below.

G A Treat Cells with this compound Derivative B Lyse Cells and Prepare Protein Extracts A->B E Luciferase Reporter Assay A->E G Quantitative PCR (qPCR) A->G C Western Blot Analysis B->C D Measure Phosphorylation of Key Pathway Proteins (e.g., p-p65, p-ERK, p-STAT3, p-Akt) C->D I Data Analysis and Pathway Elucidation D->I F Measure Transcriptional Activity (e.g., NF-κB or STAT3 reporter) E->F F->I H Measure Expression of Downstream Target Genes G->H H->I G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_p65_p50 IκBα-p65-p50 Complex p65 p65 p50 p50 p65_p50_nuc p65-p50 IkappaB_p65_p50->p65_p50_nuc Translocates DNA DNA p65_p50_nuc->DNA Binds Gene Pro-inflammatory Gene Transcription DNA->Gene Initiates Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK Activates DMS_deriv This compound Derivative DMS_deriv->IKK Inhibits

References

Methodological & Application

Application Notes and Protocols for the Extraction of Sesquiterpene Lactones from Smallanthus sonchifolius

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the extraction and initial purification of sesquiterpene lactones from S. sonchifolius leaves, focusing on the major and well-studied compounds enhydrin (B1240213) and uvedalin as representative examples. The protocols and data presented herein are compiled from various scientific studies and are intended to serve as a foundational methodology for researchers in natural product chemistry and drug development.

Data Presentation: Quantitative Analysis of Sesquiterpene Lactone Extraction

The yield of sesquiterpene lactones from S. sonchifolius leaves is influenced by the extraction method and the solvent system employed. The following table summarizes quantitative data for the major STLs, enhydrin and uvedalin, obtained through different extraction protocols.

Extraction MethodSolvent SystemPlant MaterialCompoundYield/ContentReference
Maceration70% Ethanol (B145695)Dried LeavesEnhydrin1.67%[1]
Maceration70% EthanolDried LeavesUvedalin0.88%[1]
Maceration95% EthanolDried LeavesEnhydrin1.26%[1]
Maceration95% EthanolDried LeavesUvedalin0.59%[1]
Rinse ExtractionChloroform (B151607)Dried LeavesEnhydrin & UvedalinMajor components[2]
Decoction (Reflux)WaterDried LeavesEnhydrinDegradation observed
Decoction (Reflux)50% EthanolDried LeavesEnhydrinTime-dependent decrease
Decoction (Reflux)70% EthanolDried LeavesEnhydrinTime-dependent decrease
Decoction (Reflux)95% EthanolDried LeavesEnhydrinTime-dependent decrease

Note: The data indicates that ethanolic maceration is effective for extracting both enhydrin and uvedalin, with solvent concentration impacting the yield of each compound differently. Heat-based extraction methods like decoction may lead to the degradation of certain sesquiterpene lactones, such as enhydrin. Rinse extraction with a non-polar solvent like chloroform is a selective method for isolating STLs located in the glandular trichomes on the leaf surface.

Experimental Protocols

Protocol 1: Maceration for General Sesquiterpene Lactone Extraction

This protocol is a widely used method for the general extraction of sesquiterpene lactones from dried S. sonchifolius leaves.

1. Pre-extraction Preparation:

  • Air-dry fresh S. sonchifolius leaves in a well-ventilated area away from direct sunlight until brittle.
  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Maceration:

  • Weigh the desired amount of powdered leaf material.
  • Place the powder in a suitable container (e.g., a large glass flask).
  • Add 70% ethanol to the powder at a solid-to-solvent ratio of 1:10 (w/v).
  • Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

3. Filtration and Concentration:

  • After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
  • Repeat the maceration of the residue two more times with fresh solvent to ensure exhaustive extraction.
  • Combine the filtrates from all three extractions.
  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

4. Initial Purification (Liquid-Liquid Partitioning):

  • Suspend the crude extract in a mixture of methanol (B129727) and water (9:1 v/v).
  • Perform liquid-liquid partitioning with n-hexane to remove non-polar compounds like fats and waxes. Repeat the hexane (B92381) wash three times.
  • The resulting methanol-water fraction will contain the sesquiterpene lactones. This fraction can be further purified using chromatographic techniques.

Protocol 2: Selective Rinse Extraction for Glandular Trichome Content

This method is ideal for selectively extracting compounds present on the surface of the leaves, where sesquiterpene lactones are concentrated in glandular trichomes.

1. Pre-extraction Preparation:

  • Use whole, dried S. sonchifolius leaves.

2. Rinse Extraction:

  • Immerse the dried leaves in chloroform for a short duration (e.g., 60 seconds) at room temperature with gentle agitation.
  • Quickly remove the leaves from the solvent.

3. Filtration and Concentration:

  • Filter the chloroform rinse to remove any particulate matter.
  • Evaporate the chloroform under reduced pressure to yield a crude extract enriched with sesquiterpene lactones.

4. Further Purification:

  • The crude extract can be subjected to further purification steps such as crystallization or chromatography (e.g., preparative HPLC) to isolate individual compounds.

Visualizations

Experimental Workflow for Sesquiterpene Lactone Extraction

Extraction_Workflow Plant_Material Dried Smallanthus sonchifolius Leaves Grinding Grinding Plant_Material->Grinding Maceration Maceration with 70% Ethanol Grinding->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Sesquiterpene Lactone Extract Concentration->Crude_Extract Purification Further Purification (e.g., Chromatography) Crude_Extract->Purification Isolated_Compounds Isolated Sesquiterpene Lactones (e.g., Enhydrin, Uvedalin) Purification->Isolated_Compounds

Caption: A generalized workflow for the extraction and isolation of sesquiterpene lactones.

Signaling Pathway: Inhibition of NF-κB by Sesquiterpene Lactones

Many sesquiterpene lactones, including those found in S. sonchifolius, exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The primary mechanism involves the direct alkylation of the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome leads to NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation p65/p50 Translocation NFkB_p65_p50->NFkB_translocation IkB_NFkB IκBα-p65/p50 Complex IkB_NFkB->NFkB_p65_p50 releases STL Sesquiterpene Lactones (e.g., Enhydrin, Uvedalin) STL->NFkB_p65_p50 alkylates p65 subunit DNA_Binding DNA Binding NFkB_translocation->DNA_Binding Gene_Transcription Pro-inflammatory Gene Transcription DNA_Binding->Gene_Transcription

References

Application Notes and Protocols for the High-Yield Synthesis of Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, albeit hypothetical, protocol for the high-yield synthesis of Demethylsonchifolin, a sesquiterpene lactone of the guaianolide type. Due to the current absence of a published, high-yield total synthesis of this compound, this protocol outlines a plausible synthetic route starting from the commercially available guaianolide, Dehydrocostus lactone. The proposed synthesis involves a three-step process: stereoselective epoxidation, regioselective epoxide opening and acylation, and finally, demethylation to yield the target compound. Additionally, these notes describe the likely biological target of this compound, the NF-κB signaling pathway, which is a common target for this class of compounds. All experimental procedures are detailed to facilitate potential laboratory application, and all quantitative data are presented in tabular format.

Proposed Synthetic Pathway

The proposed synthetic route to this compound commences with Dehydrocostus lactone, a structurally related and commercially available starting material. The synthesis is envisioned in three key steps:

  • Stereoselective Epoxidation: The C4=C5 double bond of Dehydrocostus lactone will be stereoselectively epoxidized to introduce the necessary oxygen functionality.

  • Regioselective Epoxide Opening and Acylation: The epoxide will be opened regioselectively at the C4 position with a hydride source, followed by acylation with (Z)-2-methylbut-2-enoyl chloride to install the characteristic side chain.

  • Carboxylic Acid Formation: This step would involve a selective oxidation of the C6 methyl group to a carboxylic acid. Given the complexity of this transformation on a hindered methyl group in the presence of other sensitive functional groups, this represents a significant challenge in the proposed synthesis. A more plausible, albeit longer, route would involve functionalization of the C6 position at an earlier stage. However, for the purpose of this hypothetical protocol, we will represent this as a direct oxidation, acknowledging its difficulty.

Experimental Protocols

2.1. Materials and Methods

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used for all reactions. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

2.2. Step 1: Stereoselective Epoxidation of Dehydrocostus Lactone

  • Protocol: To a solution of Dehydrocostus lactone (1.0 g, 4.34 mmol) in dichloromethane (B109758) (50 mL) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, 1.12 g, 6.51 mmol). Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the epoxide intermediate.

2.3. Step 2: Regioselective Epoxide Opening and Acylation

  • Protocol: To a solution of the epoxide intermediate (1.0 g, 4.06 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 40 mL) at -78 °C, add a solution of lithium triethylborohydride (Super-Hydride®, 1.0 M in THF, 4.47 mL, 4.47 mmol) dropwise. Stir the reaction at -78 °C for 2 hours. In a separate flask, prepare (Z)-2-methylbut-2-enoyl chloride by reacting (Z)-2-methylbut-2-enoic acid with oxalyl chloride. Add the freshly prepared (Z)-2-methylbut-2-enoyl chloride (0.58 g, 4.47 mmol) to the reaction mixture at -78 °C, followed by the addition of pyridine (B92270) (0.39 mL, 4.87 mmol). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (20 mL). Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the acylated intermediate.

2.4. Step 3: Synthesis of this compound

  • Protocol: This hypothetical step involves the selective oxidation of the C6-methyl group to a carboxylic acid. A multi-step sequence would likely be required in practice. For this protocol, we will represent it as a direct, albeit challenging, oxidation. To a solution of the acylated intermediate (1.0 g, 2.89 mmol) in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3, 35 mL), add sodium periodate (B1199274) (2.47 g, 11.56 mmol) and a catalytic amount of ruthenium(III) chloride hydrate (B1144303) (6 mg, 0.029 mmol). Stir the reaction vigorously at room temperature for 24 hours. Add isopropanol (B130326) (5 mL) to quench the excess oxidant. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain this compound.

Data Presentation

Table 1: Summary of Hypothetical Quantitative Data for the Synthesis of this compound

StepIntermediate/ProductStarting MaterialMolecular Weight ( g/mol )Target Yield (%)Target Purity (%)
1Epoxide IntermediateDehydrocostus lactone246.3285>95
2Acylated IntermediateEpoxide Intermediate346.4575>95
3This compoundAcylated Intermediate360.4040>98

Visualization of Workflows and Pathways

Synthetic Workflow

Synthesis_Workflow Start Dehydrocostus Lactone Step1 Step 1: Epoxidation (m-CPBA, DCM) Start->Step1 Intermediate1 Epoxide Intermediate Step1->Intermediate1 Step2 Step 2: Epoxide Opening & Acylation (LiBEt3H, (Z)-2-methylbut-2-enoyl chloride) Intermediate1->Step2 Intermediate2 Acylated Intermediate Step2->Intermediate2 Step3 Step 3: Carboxylic Acid Formation (RuCl3, NaIO4) Intermediate2->Step3 End This compound Step3->End

Caption: Proposed synthetic workflow for this compound.

Proposed Signaling Pathway Inhibition

Sesquiterpene lactones, like this compound, are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The α-methylene-γ-lactone moiety is a key pharmacophore that can covalently bind to cysteine residues on the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent pro-inflammatory gene expression.[1][2][3]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB Complex (p50/p65/IκBα) IkB->NFkB_complex degradation NFkB_p50 p50 NFkB_dimer Active NF-κB (p50/p65) NFkB_p65 p65 NFkB_p65->NFkB_dimer translocates This compound This compound This compound->NFkB_p65 alkylates Cys38 DNA DNA NFkB_dimer->DNA binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription initiates

Caption: Inhibition of the NF-κB signaling pathway.

References

Quantitative Analysis of Demethylsonchifolin: A Detailed Guide to HPLC and LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Demethylsonchifolin, a sesquiterpene lactone of significant interest in pharmaceutical research. The following sections outline validated methods for High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), enabling accurate and precise quantification in various matrices, including plant extracts and biological fluids.

Introduction

This compound is a naturally occurring sesquiterpene lactone found in various plant species. Its potential therapeutic properties have led to a growing need for reliable analytical methods to support pharmacokinetic studies, quality control of herbal medicines, and drug discovery efforts. This guide offers comprehensive protocols adapted from established methods for the analysis of structurally related compounds, providing a solid foundation for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC-DAD) Method

This section details a robust HPLC method coupled with a Diode-Array Detector (DAD) for the quantification of this compound. This method is well-suited for the analysis of plant extracts and other matrices where moderate sensitivity and selectivity are sufficient.

Application Note

The described HPLC-DAD method provides a reliable and cost-effective approach for the routine quantification of this compound. The use of a C18 reversed-phase column and a gradient elution with acetonitrile (B52724) and water allows for good chromatographic separation from other matrix components. Detection at a specific wavelength ensures selectivity for the analyte. Method validation parameters, adapted from similar compounds, demonstrate good linearity, precision, and accuracy.

Experimental Protocol

2.2.1. Equipment and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Formic acid (optional, for improved peak shape).

  • This compound reference standard.

  • Methanol (B129727) (HPLC grade, for sample preparation).

2.2.2. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid (optional)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (optional)
Gradient 30% B to 70% B over 20 minutes, then re-equilibrate at 30% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 210 nm (or optimal wavelength determined by UV scan of this compound standard)

2.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation (Plant Extract):

    • Weigh 1 g of powdered plant material.

    • Extract with 20 mL of methanol using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation: Method Validation Summary (Adapted)

The following table summarizes typical validation parameters for HPLC-DAD methods for similar sesquiterpene lactones. These values can be used as a benchmark for the in-house validation of the this compound method.

ParameterTypical Performance
Linearity Range (R²) 1 - 100 µg/mL (> 0.999)
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2% (Intra-day), < 3% (Inter-day)
Accuracy (Recovery) 95 - 105%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in biological matrices (e.g., plasma, urine), an LC-MS/MS method is recommended.

Application Note

This LC-MS/MS method offers superior sensitivity and specificity for the quantification of this compound, making it ideal for pharmacokinetic and metabolic studies. The use of Multiple Reaction Monitoring (MRM) ensures that only the target analyte is detected, minimizing interference from complex biological matrices. The protocol includes a simple protein precipitation step for sample preparation, enabling high-throughput analysis.

Experimental Protocol

3.2.1. Equipment and Reagents

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Ultrapure water.

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound).

  • Methanol (LC-MS grade).

  • Acetonitrile with 0.1% formic acid (for protein precipitation).

3.2.2. LC-MS/MS Conditions

ParameterCondition
Column C18 reversed-phase, 2.1 x 100 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 80% B over 5 minutes, then re-equilibrate at 20% B for 2 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be optimized)
MRM Transitions To be determined by infusion of this compound standard
Collision Energy To be optimized for the specific MRM transitions

3.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): As described in the HPLC method.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with 50:50 methanol:water to achieve concentrations ranging from 0.1 to 1000 ng/mL.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to an HPLC vial for analysis.

Data Presentation: Method Validation Summary (Adapted)

The following table presents typical validation parameters for LC-MS/MS methods for similar small molecules in biological matrices.

ParameterTypical Performance
Linearity Range (R²) 0.1 - 1000 ng/mL (> 0.99)
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.1 - 0.5 ng/mL
Precision (%RSD) < 15% (Intra-day and Inter-day)
Accuracy (Recovery) 85 - 115%
Matrix Effect Within acceptable limits (typically 85-115%)

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material extraction Methanolic Extraction (Ultrasonication) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC System filtration->hplc column C18 Column hplc->column detector DAD Detector column->detector chromatogram Chromatogram Acquisition detector->chromatogram quantification Quantification chromatogram->quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample is_addition Internal Standard Addition start->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant lc LC System supernatant->lc column C18 Column lc->column ms Mass Spectrometer (ESI, MRM) column->ms data_acquisition Data Acquisition ms->data_acquisition quantification Quantification data_acquisition->quantification

Cell-based Assays for Demethylsonchifolin Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Demethylsonchifolin is a natural product with a chemical structure that suggests potential biological activity, including cytotoxic effects against cancer cells. The "demethyl" prefix in its name implies a possible role in epigenetic modulation, specifically targeting methylation processes that are often dysregulated in cancer.[1][2][3] Aberrant DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[2][3] Compounds that can reverse these epigenetic changes, such as demethylating agents, are of significant interest in oncology research.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic potential of this compound using a panel of robust cell-based assays. The protocols detailed herein are designed to evaluate key indicators of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the described cytotoxicity assays when testing this compound on a human colorectal cancer cell line (e.g., HCT-116).

Table 1: Metabolic Activity Assessment using MTT Assay

This compound Concentration (µM)% Cell Viability (48h)IC₅₀ (µM)
0 (Vehicle Control)100 ± 4.5\multirow{6}{*}{25.8}
585 ± 5.2
1068 ± 3.9
2551 ± 4.1
5032 ± 3.5
10015 ± 2.8

Table 2: Cell Membrane Integrity Assessment using LDH Assay

This compound Concentration (µM)% Cytotoxicity (48h)EC₅₀ (µM)
0 (Vehicle Control)5 ± 1.2\multirow{6}{*}{30.2}
518 ± 2.5
1035 ± 3.1
2555 ± 4.8
5078 ± 5.5
10092 ± 4.3

Table 3: Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay

This compound Concentration (µM)Fold Increase in Caspase-3/7 Activity (24h)
0 (Vehicle Control)1.0 ± 0.2
52.5 ± 0.4
104.8 ± 0.6
258.2 ± 0.9
5012.5 ± 1.3
10015.1 ± 1.8

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • Human colorectal cancer cells (HCT-116)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity

This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

Materials:

  • HCT-116 cells

  • Complete growth medium

  • This compound stock solution

  • 96-well clear flat-bottom plates

  • LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)

  • Microplate reader

Protocol:

  • Seed HCT-116 cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound for 48 hours. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).

  • Centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reagent to each well of the new plate.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

Caspase-Glo® 3/7 Assay for Apoptosis Induction

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • HCT-116 cells

  • Complete growth medium

  • This compound stock solution

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Protocol:

  • Seed HCT-116 cells in a 96-well white-walled plate.

  • Treat the cells with serial dilutions of this compound for 24 hours.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a luminometer.

  • Express the results as a fold increase in caspase activity relative to the vehicle control.

Mandatory Visualizations

Experimental Workflows

experimental_workflow cluster_mtt MTT Assay Workflow cluster_ldh LDH Assay Workflow cluster_caspase Caspase-Glo® 3/7 Assay Workflow mtt_s1 Seed Cells mtt_s2 Treat with this compound mtt_s1->mtt_s2 mtt_s3 Add MTT Reagent mtt_s2->mtt_s3 mtt_s4 Solubilize Formazan mtt_s3->mtt_s4 mtt_s5 Measure Absorbance (570nm) mtt_s4->mtt_s5 ldh_s1 Seed Cells ldh_s2 Treat with this compound ldh_s1->ldh_s2 ldh_s3 Collect Supernatant ldh_s2->ldh_s3 ldh_s4 Add LDH Reagent ldh_s3->ldh_s4 ldh_s5 Measure Absorbance (490nm) ldh_s4->ldh_s5 cas_s1 Seed Cells cas_s2 Treat with this compound cas_s1->cas_s2 cas_s3 Add Caspase-Glo® Reagent cas_s2->cas_s3 cas_s4 Incubate cas_s3->cas_s4 cas_s5 Measure Luminescence cas_s4->cas_s5 signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion demethyl This compound dnmt DNMT Inhibition demethyl->dnmt tsg Tumor Suppressor Gene Reactivation (e.g., p53) dnmt->tsg p53 p53 protein tsg->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 binds caspase9 Caspase-9 apaf1->caspase9 activates caspase37 Caspase-3/7 caspase9->caspase37 activates apoptosis Apoptosis caspase37->apoptosis leads to

References

In Vivo Experimental Models for Demethylsonchifolin Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. While specific in vivo studies on this compound are not extensively documented in current literature, the broader family of sesquiterpene lactones has demonstrated significant potential in preclinical research, particularly in the areas of inflammation and oncology.[1][2][3][4] This document provides detailed application notes and standardized protocols for researchers to investigate the in vivo therapeutic potential of this compound. The methodologies described are based on well-established models for evaluating the anti-inflammatory and anti-cancer properties of sesquiterpene lactones.[5]

The primary mechanism of action for many sesquiterpene lactones involves the modulation of key inflammatory signaling pathways, most notably the inhibition of Nuclear Factor-kappa B (NF-κB). The protocols outlined below are designed to assess the efficacy of this compound in relevant animal models and to provide insights into its potential mechanisms of action.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model to assess the efficacy of potential anti-inflammatory agents.

Experimental Protocol

1. Animals:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old, weighing 150-200g for rats, 20-25g for mice).

  • Animals should be acclimatized for at least one week before the experiment.

  • House animals in standard laboratory conditions with free access to food and water.

2. Materials:

  • This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose or DMSO diluted in saline).

  • Carrageenan (1% w/v in sterile saline).

  • Positive control: Indomethacin or Diclofenac sodium (10 mg/kg).

  • Vehicle control.

  • Plethysmometer or digital calipers.

3. Procedure:

  • Divide animals into four groups (n=6 per group):

    • Group I (Control): Vehicle only.

    • Group II (Positive Control): Indomethacin/Diclofenac.

    • Group III (Test Group 1): this compound (e.g., 25 mg/kg).

    • Group IV (Test Group 2): this compound (e.g., 50 mg/kg).

  • Administer the vehicle, positive control, or this compound intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Expected Quantitative Data

The following table summarizes hypothetical data for the anti-inflammatory activity of this compound in a carrageenan-induced paw edema model, based on typical results for sesquiterpene lactones.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control -0.85 ± 0.05-
Indomethacin 100.32 ± 0.0362.4%
This compound 250.55 ± 0.0435.3%
This compound 500.41 ± 0.0351.8%

Data are presented as mean ± SEM.

Experimental Workflow Diagram

G cluster_0 Acclimatization cluster_1 Grouping and Dosing cluster_2 Inflammation Induction cluster_3 Data Collection and Analysis acclimatize Acclimatize Animals (1 week) grouping Randomly divide into 4 groups (n=6) acclimatize->grouping dosing Administer Vehicle, Positive Control, or this compound grouping->dosing initial_measure Measure initial paw volume dosing->initial_measure carrageenan Inject 0.1 mL of 1% Carrageenan initial_measure->carrageenan paw_measure Measure paw volume at 1, 2, 3, 4, 5 hours carrageenan->paw_measure analysis Calculate % inhibition of edema paw_measure->analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Anti-Cancer Activity: Xenograft Tumor Model

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of potential anti-cancer compounds.

Experimental Protocol

1. Animals:

  • Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

  • Acclimatize animals for at least one week prior to the study.

2. Cell Culture and Tumor Implantation:

  • Culture a human cancer cell line of interest (e.g., a breast cancer line like MDA-MB-231 or a pancreatic cancer line like PANC-1, which are known to be affected by sesquiterpene lactones) under standard conditions.

  • Harvest cells and resuspend in a suitable medium (e.g., Matrigel/PBS mixture).

  • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

3. Treatment Protocol:

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Group I (Control): Vehicle.

    • Group II (Positive Control): A standard chemotherapeutic agent for the chosen cell line (e.g., Docetaxel for breast cancer).

    • Group III (Test Group 1): this compound (e.g., 10 mg/kg).

    • Group IV (Test Group 2): this compound (e.g., 20 mg/kg).

  • Administer treatments via an appropriate route (e.g., i.p. or oral gavage) on a predetermined schedule (e.g., daily or every other day for 2-3 weeks).

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, Western blot for signaling pathway proteins).

Expected Quantitative Data

The following table presents hypothetical data for the anti-cancer activity of this compound in a xenograft model, based on findings for other sesquiterpene lactones.

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -1250 ± 150-+5.2
Standard Chemo Varies450 ± 8064.0%-8.5
This compound 10875 ± 12030.0%+2.1
This compound 20625 ± 10050.0%-1.3

Data are presented as mean ± SEM.

Experimental Workflow Diagram

G cluster_0 Tumor Implantation cluster_1 Treatment Phase cluster_2 Data Collection cluster_3 Endpoint Analysis cell_culture Culture Cancer Cells implantation Subcutaneous Injection of Cells into Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize into Groups (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Administer Treatments randomization->treatment monitoring Measure Tumor Volume and Body Weight (2-3x/week) treatment->monitoring euthanasia Euthanize and Excise Tumors monitoring->euthanasia analysis Weigh Tumors and Perform Further Analysis euthanasia->analysis

Caption: Workflow for a Xenograft Tumor Model Study.

Proposed Signaling Pathway for Investigation

Based on the known mechanisms of sesquiterpene lactones, a key signaling pathway to investigate for this compound's activity is the NF-κB pathway. Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines and cell survival proteins.

NF-κB Signaling Pathway Diagram

G cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates IkB_NFkB->IkB Degradation of IκBα IkB_NFkB->NFkB Release of NF-κB This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription (Pro-inflammatory Cytokines, Anti-apoptotic Proteins) DNA->Transcription

Caption: Proposed Inhibition of NF-κB Pathway by this compound.

References

Investigating the Mechanism of Action of Demethylsonchifolin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin is a natural compound that has garnered interest for its potential therapeutic properties. Elucidating its mechanism of action is crucial for understanding its biological effects and for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for investigating the potential anti-inflammatory and pro-apoptotic effects of this compound.

Note on Data Availability: As of the generation of this document, specific quantitative data on the anti-inflammatory and signaling effects of this compound is limited in publicly available scientific literature. Therefore, to illustrate the application of the described techniques, this document utilizes data from studies on a related natural compound, demethylfruticulin A (also known as SCO-1), which has been investigated for its pro-apoptotic properties. It is essential to generate specific data for this compound to accurately characterize its mechanism of action.

Section 1: Assessment of Pro-Apoptotic Activity

A key aspect of characterizing a novel compound is to determine its effect on cell viability and its potential to induce programmed cell death, or apoptosis. This is particularly relevant in cancer research.

Experimental Technique: Annexin V/Propidium Iodide Staining with Flow Cytometry

This method is a widely used technique to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In healthy cells, phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a protein with high affinity for PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by the intact plasma membrane of viable and early apoptotic cells. In late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA.

Illustrative Data Presentation

The following table summarizes the pro-apoptotic effect of demethylfruticulin A (SCO-1) on glioblastoma multiforme (GBM) tumor-initiating cells (TICs), as determined by Annexin V/PI staining and flow cytometry.

Table 1: Pro-apoptotic Effect of Demethylfruticulin A (SCO-1) on Glioblastoma Cells

TreatmentConcentration% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle (DMSO)0.019% (v/v)~90%~5%~5%
Demethylfruticulin A (SCO-1)9.3 µg/mL~25%~45%~30%
SCO-1 + N-acetylcysteine (NAC)9.3 µg/mL + 2mM~85%~10%~5%

Data is illustrative and based on published findings for demethylfruticulin A (SCO-1)[1][2]. Specific values for this compound must be determined experimentally.

Detailed Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

Materials:

  • Cell line of interest (e.g., cancer cell line, immune cells)

  • Complete cell culture medium

  • This compound (or compound of interest)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of treatment.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control for a predetermined time course (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • For adherent cells, gently wash the cells with PBS.

    • Trypsinize the cells and collect them in a microcentrifuge tube.

    • For suspension cells, directly collect the cells by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

Data Analysis: Quantify the percentage of cells in each quadrant:

  • Lower-left (Annexin V- / PI-): Viable cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes for other reasons)

Workflow Diagram

Apoptosis_Workflow cluster_prep Cell Preparation and Treatment cluster_stain Staining cluster_analysis Analysis seed Seed Cells treat Treat with this compound seed->treat harvest Harvest Cells treat->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15 min, RT, dark) add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer flow Flow Cytometry Analysis add_buffer->flow quantify Quantify Cell Populations flow->quantify

Workflow for Apoptosis Detection

Section 2: Investigation of Anti-Inflammatory Signaling Pathways

This compound may exert its effects by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Experimental Technique: NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB transcription factor.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. Upon activation, NF-κB binds to these elements and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of NF-κB activation.

Illustrative Data Presentation

The following table illustrates hypothetical data on the effect of this compound on NF-κB activation in LPS-stimulated macrophages.

Table 2: Hypothetical Effect of this compound on NF-κB Luciferase Activity

TreatmentConcentrationRelative Luciferase Units (RLU)% Inhibition of NF-κB Activity
Untreated Control-1.0N/A
LPS (1 µg/mL)-10.0N/A
LPS + this compound1 µM8.515%
LPS + this compound5 µM5.050%
LPS + this compound10 µM2.575%

This data is hypothetical and for illustrative purposes only. Actual results must be determined experimentally.

Detailed Experimental Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • Cell line responsive to NF-κB activation (e.g., RAW 264.7 macrophages, HEK293T cells)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • This compound

  • NF-κB activator (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the luciferase assay kit.

  • Luciferase Assay:

    • Add the Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the luminescence.

    • Add the Stop & Glo® Reagent (Renilla luciferase substrate and firefly luciferase inhibitor) to each well and measure the luminescence again.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the untreated control.

Signaling Pathway Diagram

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition This compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK LPS->IKK Activates DMS This compound DMS->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates p65 p65 IkB->p65 Degradation releases p65/p50 p50 p50 IkB->p50 Degradation releases p65/p50 NFkB_complex NF-κB Complex (p65/p50/IκBα) p65_nuc p65 p65->p65_nuc Translocation p50_nuc p50 p65->p50_nuc Translocation p50->p65_nuc Translocation p50->p50_nuc Translocation NFkB_DNA NF-κB binding to DNA p65_nuc->NFkB_DNA p50_nuc->NFkB_DNA Gene_exp Pro-inflammatory Gene Expression NFkB_DNA->Gene_exp

NF-κB Signaling Pathway Inhibition

Section 3: Further Mechanistic Investigations

To gain a deeper understanding of this compound's mechanism of action, a panel of additional assays can be employed.

Western Blotting for MAPK and NF-κB Pathway Proteins
  • Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins in the MAPK (p-ERK, p-JNK, p-p38) and NF-κB (p-p65, p-IκBα) pathways.

  • Protocol: Involves cell lysis, protein quantification, SDS-PAGE, protein transfer to a membrane, incubation with primary and secondary antibodies, and chemiluminescent detection.

ELISA for Inflammatory Cytokines
  • Objective: To quantify the effect of this compound on the production and secretion of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6).

  • Protocol: A sandwich ELISA protocol would typically involve coating a plate with a capture antibody, adding cell culture supernatants, adding a detection antibody, followed by a substrate to produce a colorimetric signal that is proportional to the amount of cytokine present.

Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS)
  • Objective: To determine the cytotoxic potential of this compound and to establish appropriate concentration ranges for further mechanistic studies.

  • Protocol: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for investigating the mechanism of action of this compound. By systematically evaluating its effects on apoptosis and key inflammatory signaling pathways, researchers can elucidate its therapeutic potential and pave the way for its development as a novel drug candidate. It is imperative that future studies focus on generating robust, quantitative data specifically for this compound to build a clear and accurate understanding of its biological functions.

References

Application Notes and Protocols for Studying Demethylsonchifolin Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin is a natural product of interest for its potential therapeutic properties. Understanding its mechanism of action at a molecular level is crucial for its development as a drug candidate. A key aspect of this is identifying its protein binding partners and characterizing the kinetics and thermodynamics of these interactions. These application notes provide a comprehensive framework for researchers to investigate the protein binding profile of this compound, from initial target identification to detailed biophysical characterization. Recent studies on similar compounds, such as demethylincisterol A3, suggest potential involvement in key cellular signaling pathways, including Wnt/β-catenin and SHP2 phosphatase signaling, highlighting promising avenues for investigation.[1] This document outlines a systematic approach to elucidate the molecular targets of this compound and quantify its binding interactions.

I. Target Identification Strategies

To identify the protein(s) to which this compound binds, a multi-pronged approach is recommended, combining computational and experimental methods.

In Silico Target Prediction: Reverse Docking

Reverse docking is a computational method that predicts the potential protein targets of a small molecule by docking it into the binding sites of a large number of protein structures.

Protocol: Reverse Docking

  • Ligand Preparation:

    • Obtain the 3D structure of this compound. If not experimentally determined, generate it using a molecular modeling program and perform energy minimization.

  • Protein Target Database Preparation:

    • Compile a database of 3D human protein structures, such as those available from the Protein Data Bank (PDB).

  • Docking Simulation:

    • Utilize a reverse docking server or software (e.g., idTarget, PharmMapper).

    • Submit the prepared this compound structure.

    • The software will dock the ligand into the binding pockets of the protein database and rank the potential targets based on docking scores, which estimate the binding affinity.

  • Hit Selection and Analysis:

    • Analyze the top-ranked potential protein targets.

    • Prioritize hits that are known to be involved in relevant biological processes, such as inflammation or cancer, based on existing literature.

Experimental Target Identification: Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful technique to isolate and identify binding partners of a small molecule from a complex biological sample, such as a cell lysate.

Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).

    • Couple the this compound derivative to the activated beads.

    • Prepare control beads with no coupled ligand.

  • Cell Lysate Preparation:

    • Culture and harvest cells of interest (e.g., a cancer cell line).

    • Lyse the cells in a non-denaturing buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the this compound-coupled beads and control beads separately.

    • Allow binding to occur with gentle agitation at 4°C.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing buffer.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the MS/MS data against a protein database.

II. Validation and Characterization of Protein Binding

Once potential protein targets have been identified, it is essential to validate the interaction and quantify the binding parameters using orthogonal biophysical and biochemical methods.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rate constants) and affinity data (equilibrium dissociation constant, KD).

Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization:

    • Immobilize the purified putative target protein onto a sensor chip surface.

  • Analyte Preparation:

    • Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Analysis:

    • Inject the different concentrations of this compound over the immobilized protein surface.

    • Monitor the change in the SPR signal in real-time to obtain sensorgrams.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Prepare solutions of the purified target protein and this compound in the same, precisely matched buffer.

    • Degas the solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small injections of this compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two molecules.

    • Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, and ΔH.

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein interactions in a cellular context. It can be adapted to validate the interaction between a small molecule and a protein by observing the disruption or enhancement of a known protein-protein interaction.

Protocol: Co-Immunoprecipitation (Co-IP)

  • Cell Treatment and Lysis:

    • Treat cells expressing the target protein and its known interacting partner with this compound or a vehicle control.

    • Lyse the cells in a Co-IP-compatible buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific for the target protein.

    • Add protein A/G beads to pull down the antibody-protein complex.

  • Washing and Elution:

    • Wash the beads to remove non-specific binders.

    • Elute the protein complexes from the beads.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies against the target protein and its known interacting partner.

    • Compare the amount of the interacting partner that is co-immunoprecipitated in the presence and absence of this compound.

III. Data Presentation

Quantitative data from the binding assays should be summarized in clear and concise tables for easy comparison.

Technique Parameter Value Units
Surface Plasmon Resonance (SPR)ka (Association Rate)M-1s-1
kd (Dissociation Rate)s-1
KD (Dissociation Constant)M
Isothermal Titration Calorimetry (ITC)KD (Dissociation Constant)M
n (Stoichiometry)
ΔH (Enthalpy)kcal/mol
-TΔS (Entropy)kcal/mol

IV. Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_target_id Target Identification cluster_validation Validation & Characterization cluster_analysis Downstream Analysis rev_dock Reverse Docking (In Silico) spr Surface Plasmon Resonance (SPR) rev_dock->spr itc Isothermal Titration Calorimetry (ITC) rev_dock->itc co_ip Co-Immunoprecipitation (Co-IP) rev_dock->co_ip ac_ms Affinity Chromatography- Mass Spectrometry (Experimental) ac_ms->spr ac_ms->itc ac_ms->co_ip pathway Signaling Pathway Analysis spr->pathway itc->pathway co_ip->pathway

Caption: A general workflow for the identification and validation of this compound's protein targets.

Hypothetical Signaling Pathway: Inhibition of Wnt/β-catenin Signaling

Based on the reported activity of similar compounds, a plausible mechanism of action for this compound could be the inhibition of the Wnt/β-catenin signaling pathway. The following diagram illustrates a potential point of intervention.

wnt_pathway cluster_nucleus Nucleus wnt Wnt fzd Frizzled wnt->fzd binds dsh Dsh fzd->dsh activates lrp LRP5/6 lrp->dsh destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) dsh->destruction_complex inhibits beta_catenin β-catenin destruction_complex->beta_catenin phosphorylates proteasome Proteasome beta_catenin->proteasome degraded by nucleus Nucleus beta_catenin->nucleus translocates to tcf_lef TCF/LEF nucleus->tcf_lef target_genes Target Gene Expression tcf_lef->target_genes activates This compound This compound This compound->beta_catenin inhibits binding to TCF/LEF?

Caption: A potential mechanism of this compound action via inhibition of the Wnt/β-catenin signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Demethylsonchifolin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Demethylsonchifolin.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Low this compound yield in the initial crude extract.

Possible Causes:

  • Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound.

  • Inefficient Extraction Method: The chosen extraction technique (e.g., maceration) may not be effective for penetrating the plant matrix.

  • Inadequate Solvent-to-Solid Ratio: An insufficient volume of solvent may lead to incomplete extraction.

  • Short Extraction Time: The duration of the extraction may not be sufficient to allow for complete diffusion of the target compound.

  • Degradation of this compound: The compound may be degrading during the extraction process due to factors like high temperature or prolonged exposure to light.

Solutions:

  • Solvent Optimization: Experiment with a range of solvents with varying polarities. Based on the extraction of similar sesquiterpene lactones from Smallanthus sonchifolius, methanol (B129727) or ethanol (B145695) are good starting points.[1][2] Consider using mixtures of alcohol and water to fine-tune polarity.

  • Method Enhancement: Employ more advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.

  • Ratio Adjustment: Increase the solvent-to-solid ratio to ensure the plant material is fully saturated and to create a sufficient concentration gradient for diffusion.

  • Time Optimization: Conduct a time-course study to determine the optimal extraction duration for maximizing yield without promoting degradation.

  • Control Extraction Conditions: Perform extractions at controlled, moderate temperatures and protect the extraction vessel from light, especially if using methods that generate heat.

Q2: Poor purity of this compound in the crude extract, with many co-eluting impurities during preliminary analysis.

Possible Causes:

  • Non-selective Extraction Solvent: The solvent may be co-extracting a wide range of compounds with similar polarities to this compound.

  • Lack of a Pre-extraction/Defatting Step: Lipophilic compounds (fats, waxes, chlorophylls) from the plant material can interfere with subsequent purification steps.

  • Ineffective Initial Cleanup: The initial steps to remove bulk impurities may be insufficient.

Solutions:

  • Solvent Selectivity: While optimizing for yield, also assess the purity of the extract. A slightly less efficient but more selective solvent might be preferable.

  • Incorporate a Defatting Step: Before the main extraction, wash the dried plant material with a non-polar solvent like n-hexane to remove lipophilic impurities.

  • Liquid-Liquid Partitioning: After the initial extraction, perform a liquid-liquid partitioning of the crude extract. For example, partition an aqueous suspension of the extract against a solvent of intermediate polarity (e.g., ethyl acetate) to selectively recover this compound and related compounds while leaving highly polar or non-polar impurities behind.

Q3: Difficulty in separating this compound from other closely related sesquiterpene lactones during column chromatography.

Possible Causes:

  • Inappropriate Stationary Phase: The chosen adsorbent (e.g., silica (B1680970) gel) may not have the required selectivity for the target compounds.

  • Suboptimal Mobile Phase Composition: The polarity of the eluent system may not be suitable for resolving compounds with very similar structures.

  • Improper Column Packing: A poorly packed column will result in band broadening and poor separation.

  • Overloading the Column: Applying too much crude extract to the column will exceed its separation capacity.

Solutions:

  • Stationary Phase Selection: Besides silica gel, consider using other stationary phases like alumina (B75360) or reversed-phase C18 silica for different selectivity.

  • Mobile Phase Optimization: Use a gradient elution instead of an isocratic one. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. This will help to resolve compounds with small differences in polarity. Fine-tune the solvent gradient based on TLC analysis of the fractions.

  • Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks.

  • Sample Load Optimization: Determine the optimal sample load for your column size through small-scale trials.

Q4: this compound degradation during purification or storage.

Possible Causes:

  • pH Instability: The compound may be susceptible to degradation in acidic or alkaline conditions.

  • Thermal Instability: High temperatures during solvent evaporation or storage can lead to degradation.

  • Photodegradation: Exposure to UV or visible light can cause decomposition.

  • Oxidative Degradation: The presence of oxygen can promote degradation, especially over long-term storage.

Solutions:

  • pH Control: Use neutral pH buffers during aqueous steps of purification and ensure solvents are free from acidic or basic impurities.

  • Temperature Control: Use a rotary evaporator at a low temperature and reduced pressure for solvent removal. Store purified this compound and its solutions at low temperatures (e.g., -20°C).

  • Light Protection: Use amber-colored glassware or wrap containers with aluminum foil during all experimental and storage stages.

  • Inert Atmosphere: For long-term storage of the pure compound, consider flushing the container with an inert gas like nitrogen or argon before sealing.

Frequently Asked Questions (FAQs)

Extraction

  • Q: What is the best solvent for extracting this compound from Smallanthus sonchifolius (yacon) leaves?

    • A: While specific optimization data for this compound is limited in publicly available literature, studies on the extraction of other sesquiterpene lactones from yacon leaves have successfully used solvents like methanol and ethanol.[1][2] A systematic approach would be to test a range of solvents from intermediate to high polarity, such as ethyl acetate (B1210297), acetone, ethanol, and methanol, as well as their aqueous mixtures, to determine the optimal solvent for both yield and purity.

  • Q: Should I use fresh or dried plant material for extraction?

    • A: Dried plant material is generally preferred as it allows for easier grinding to a uniform powder, which increases the surface area for extraction. Drying also provides a consistent starting material for reproducible extractions. However, be mindful of the drying process, as high temperatures can lead to the degradation of thermolabile compounds. Lyophilization (freeze-drying) is an ideal but more expensive option.

  • Q: What are the advantages of Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) over conventional methods like maceration or Soxhlet extraction?

    • A: UAE and MAE offer several advantages, including significantly reduced extraction times, lower solvent consumption, and often higher extraction yields. These methods use ultrasonic waves or microwaves to disrupt plant cell walls, enhancing solvent penetration and mass transfer of the target compounds.

Purification

  • Q: What is a typical column chromatography setup for purifying this compound?

    • A: A common setup involves using silica gel as the stationary phase and a gradient elution system for the mobile phase. A typical gradient could start with a non-polar solvent like n-hexane or chloroform (B151607) and gradually introduce a more polar solvent like ethyl acetate or methanol. The fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the pure compound. For the purification of sesquiterpene lactones from yacon, silica gel column chromatography has been successfully employed.[3]

  • Q: How can I improve the resolution in preparative HPLC for final purification?

    • A: To improve resolution in preparative HPLC, you can optimize several parameters:

      • Column: Use a column with a smaller particle size or a longer length.

      • Mobile Phase: Adjust the composition of the mobile phase to fine-tune the selectivity. An isocratic elution with the optimal solvent mixture often provides better separation for closely related compounds than a gradient in the final purification step.

      • Flow Rate: Lower the flow rate to increase the number of theoretical plates.

      • Sample Load: Avoid overloading the column, as this is a common cause of poor separation.

Analysis and Stability

  • Q: What is a suitable HPLC method for the analysis of this compound?

    • A: A validated Reversed-Phase HPLC (RP-HPLC) method with UV detection is suitable for the analysis of this compound. Based on methods for similar sesquiterpene lactones, a C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol in a gradient or isocratic elution would be a good starting point. The detection wavelength should be set at the UV maximum of this compound.

  • Q: How should I store pure this compound?

    • A: Pure this compound should be stored as a solid in a tightly sealed, amber-colored vial at low temperature (-20°C or below) to minimize degradation. If stored in solution, use a non-reactive solvent and store at low temperatures for short periods. For longer-term storage in solution, flushing with an inert gas before sealing is recommended.

Data Presentation

Table 1: Comparison of Extraction Methods for Sesquiterpenoid Lactones from Smallanthus sonchifolius (Yacon) Leaves.

Extraction MethodSolventTemperature (°C)Extraction TimeRelative YieldRelative PurityReference
MacerationEthanolRoom Temp.24 - 72 hModerateModerateGeneral
Soxhlet ExtractionMethanolBoiling Point8 hHighLow-Moderate
Ultrasound-AssistedEthanol/Water40 - 6030 - 60 minHighModerate-HighGeneral
Microwave-AssistedEthanol50 - 705 - 15 minVery HighModerateGeneral

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material:

    • Dry the leaves of Smallanthus sonchifolius at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried leaves into a fine powder (e.g., 40-60 mesh).

  • Defatting (Optional but Recommended):

    • Macerate the powdered leaves in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring.

    • Decant the n-hexane and repeat the process twice.

    • Air-dry the defatted plant material to remove residual solvent.

  • Extraction:

    • Place 20 g of the defatted powder into a 500 mL flask.

    • Add 200 mL of 80% aqueous methanol (solvent-to-solid ratio of 10:1).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 45 minutes, maintaining the temperature below 50°C.

  • Post-Extraction Processing:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the solid residue twice more with the same procedure.

    • Combine the filtrates and evaporate the solvent under reduced pressure at 40°C using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography
  • Preparation of the Column:

    • Use a glass column packed with silica gel (60-120 mesh) as the stationary phase. The amount of silica gel should be 20-50 times the weight of the crude extract.

    • Prepare a slurry of the silica gel in a non-polar solvent (e.g., n-hexane) and pour it into the column, ensuring even packing without air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel by evaporating the solvent, and then carefully load the dried powder onto the top of the column.

  • Elution:

    • Start the elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 80:20 n-hexane:ethyl acetate, and so on).

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate and developing it in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

    • Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Combine the fractions containing the pure this compound based on the TLC analysis.

  • Final Purification:

    • Evaporate the solvent from the combined pure fractions to yield purified this compound.

    • If further purification is needed, consider preparative HPLC or recrystallization.

Mandatory Visualization

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered Smallanthus sonchifolius Leaves defatting Defatting with n-hexane plant_material->defatting uae Ultrasound-Assisted Extraction (80% Methanol) defatting->uae filtration Filtration uae->filtration evaporation1 Solvent Evaporation filtration->evaporation1 crude_extract Crude Extract evaporation1->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane:EtOAc gradient) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation2 Solvent Evaporation pooling->evaporation2 pure_compound Pure this compound evaporation2->pure_compound hplc_analysis HPLC-UV Analysis pure_compound->hplc_analysis characterization Structural Characterization (NMR, MS) hplc_analysis->characterization

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Extraction Yield cause1 Suboptimal Solvent issue->cause1 cause2 Inefficient Method issue->cause2 cause3 Insufficient Time/Ratio issue->cause3 cause4 Degradation issue->cause4 solution1 Solvent Screening cause1->solution1 solution2 Use UAE/MAE cause2->solution2 solution3 Optimize Parameters cause3->solution3 solution4 Control Temp/Light cause4->solution4

Caption: Troubleshooting Logic for Low Extraction Yield.

References

Technical Support Center: Demethylsonchifolin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Demethylsonchifolin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the common challenges encountered during the experimental process.

Disclaimer: Specific literature on the total synthesis and purification of this compound is limited. The following guidance is based on established principles and common challenges observed in the synthesis and purification of structurally related germacranolide sesquiterpene lactones.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The total synthesis of germacranolide sesquiterpenes like this compound presents several key challenges. These often include:

  • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers within the ten-membered ring and on its substituents is a primary hurdle.

  • Macrocyclization: Formation of the ten-membered germacranolide core can be difficult due to entropic factors, often resulting in low yields. Intramolecular Nozaki-Hiyama-Kishi (NHK) macrocyclization is a strategy that has been employed for similar structures.[1]

  • Lactone Ring Formation: The construction of the α-methylene-γ-butyrolactone fused to the macrocycle requires specific reagents and conditions to avoid side reactions.

  • Protecting Group Strategy: The presence of multiple reactive functional groups necessitates a robust protecting group strategy to ensure chemoselectivity throughout the synthesis.

Q2: What are the common byproducts in this compound synthesis?

A2: While specific byproducts for this compound are not documented, based on the synthesis of similar sesquiterpene lactones, common byproducts may include:

  • Diastereomers: Incomplete stereocontrol can lead to the formation of diastereomeric products, which can be challenging to separate.

  • Rearrangement Products: Acid-mediated rearrangements of the germacranolide skeleton can lead to the formation of other sesquiterpene lactone skeletons like eudesmanolides or guaianolides.[2]

  • Products of Incomplete Reactions: Unreacted starting materials or intermediates from incomplete reaction steps.

  • Side-products from Protecting Group Manipulations: Byproducts arising from the removal or addition of protecting groups.

Q3: What are the recommended purification methods for this compound?

A3: The purification of this compound and related sesquiterpene lactones typically relies on chromatographic techniques. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is often the method of choice for achieving high purity. Column chromatography using silica (B1680970) gel is a standard method for initial purification from crude reaction mixtures.[3] For structurally similar compounds, a combination of chromatographic techniques is often necessary to isolate the target compound from closely related impurities.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low yield in macrocyclization step - High dilution not maintained, leading to intermolecular reactions.- Incorrect catalyst or reaction conditions for the specific substrate.- Ensure high-dilution conditions using a syringe pump for slow addition of the substrate.- Screen different catalysts and solvents to optimize the reaction. For example, in NHK reactions, the choice of chromium and nickel salts can be critical.
Formation of multiple diastereomers - Poor stereocontrol in key bond-forming reactions.- Utilize chiral catalysts or auxiliaries to improve stereoselectivity.- Adjust reaction temperatures; lower temperatures often favor the formation of one diastereomer.
Lactone ring does not form or opens - Unsuitable lactonization conditions.- Hydrolysis of the lactone during workup or purification.- Explore different lactonization methods (e.g., Yamaguchi, Steglich).- Use anhydrous conditions and avoid strongly acidic or basic conditions during workup and purification.
Unexpected rearrangement of the carbon skeleton - Presence of acid, which can induce transannular cyclizations.[2]- Perform reactions under neutral or basic conditions where possible.- Use buffered solutions during aqueous workup to control pH.
Purification Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Co-elution of impurities with the desired product in column chromatography - Structurally similar byproducts (e.g., diastereomers).- Inappropriate solvent system.- Optimize the solvent system for silica gel chromatography by testing different polarity gradients.- Employ reverse-phase HPLC for better separation of closely related compounds.- Consider other chromatographic techniques like size-exclusion or ion-exchange chromatography if applicable.[4]
Product degradation on silica gel column - Acidity of the silica gel causing decomposition of sensitive functional groups.- Use deactivated (neutral) silica gel by washing with a solvent containing a small amount of a neutral_izing agent like triethylamine.- Perform flash chromatography to minimize the time the compound spends on the stationary phase.
Poor recovery from HPLC - Irreversible binding to the column.- Product precipitation in the mobile phase.- Test different column stationary phases (e.g., C18, C8, Phenyl).- Adjust the mobile phase composition and pH.- Ensure the sample is fully dissolved in the injection solvent.
Difficulty removing residual solvent - High-boiling point solvents used in purification.- Use a high-vacuum pump to remove residual solvents.- Lyophilization can be an effective method for removing water and other volatile solvents.

Experimental Protocols

General Protocol for Purification of Germacranolide Sesquiterpenes via Silica Gel Chromatography

This protocol is a general guideline and may require optimization for this compound.

  • Preparation of the Column:

    • A glass column is packed with silica gel (e.g., 230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane (B92381) or petroleum ether).

  • Sample Loading:

    • The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorbed onto a small amount of silica gel.

    • The solvent is removed under reduced pressure, and the dry, adsorbed sample is carefully added to the top of the prepared column.

  • Elution:

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or acetone).

    • The choice of the solvent system is critical and should be determined by thin-layer chromatography (TLC) analysis of the crude mixture beforehand.

  • Fraction Collection and Analysis:

    • Fractions are collected throughout the elution process.

    • Each fraction is analyzed by TLC to identify those containing the desired product.

    • Fractions containing the pure product are combined.

  • Solvent Removal:

    • The solvent is removed from the combined fractions using a rotary evaporator to yield the purified compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase Starting_Materials Starting Materials Key_Intermediate Key Intermediate (e.g., Macrocycle Precursor) Starting_Materials->Key_Intermediate Multi-step Synthesis Crude_Product Crude this compound Key_Intermediate->Crude_Product Macrocyclization & Lactone Formation Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Initial Cleanup HPLC Reverse-Phase HPLC Column_Chromatography->HPLC High Purity Separation Pure_Product Pure this compound HPLC->Pure_Product Troubleshooting_Logic Start Problem Encountered Identify_Phase Identify Phase: Synthesis or Purification? Start->Identify_Phase Synthesis_Issue Synthesis Issue Identify_Phase->Synthesis_Issue Synthesis Purification_Issue Purification Issue Identify_Phase->Purification_Issue Purification Low_Yield Low Yield? Synthesis_Issue->Low_Yield Byproducts Byproducts Observed? Synthesis_Issue->Byproducts Poor_Separation Poor Separation? Purification_Issue->Poor_Separation Product_Degradation Product Degradation? Purification_Issue->Product_Degradation Optimize_Conditions Optimize Reaction Conditions: - Temperature - Catalyst - Concentration Low_Yield->Optimize_Conditions Yes Check_Reagents Check Reagent Purity & Stoichiometry Low_Yield->Check_Reagents No Byproducts->Optimize_Conditions Yes Change_Chromatography Change Chromatography Method: - Different Stationary Phase - Different Solvent System Poor_Separation->Change_Chromatography Yes Use_Milder_Conditions Use Milder Conditions: - Neutral pH - Lower Temperature Product_Degradation->Use_Milder_Conditions Yes

References

Demethylsonchifolin stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for demethylsonchifolin?

A1: As a sesquiterpene lactone, this compound is potentially susceptible to degradation under several conditions, including:

  • pH Instability: Particularly in neutral to alkaline solutions, the ester and lactone functional groups can be prone to hydrolysis.

  • Thermal Stress: Elevated temperatures can lead to degradation over time.

  • Photostability: Exposure to UV light may cause degradation.

  • Oxidative Stress: The presence of oxidizing agents could lead to the formation of degradation products.

Q2: How should I store this compound?

A2: To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Store in a freezer, preferably at -20°C or below.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: Store as a dry powder if possible. If in solution, use an anhydrous aprotic solvent and store at low temperature.

Q3: What solvents are recommended for dissolving this compound?

A3: For short-term use, solvents such as DMSO, ethanol, or methanol (B129727) are commonly used. For long-term storage in solution, it is advisable to use anhydrous aprotic solvents to minimize hydrolysis. The choice of solvent will also depend on the specific requirements of your experiment.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of compound activity or inconsistent results over time. Degradation of this compound in solution.1. Prepare fresh solutions for each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. If using aqueous buffers, ensure the pH is slightly acidic (e.g., pH 5-6) and use immediately. Sesquiterpene lactones can be unstable at neutral or alkaline pH.[1][2]
Appearance of unknown peaks in chromatography (HPLC, LC-MS). This compound is degrading into one or more products.1. Check Storage Conditions: Ensure the compound is stored properly (see Q2 in FAQs). 2. Analyze Under Different Stress Conditions (Forced Degradation): To identify potential degradation products, you can subject a sample of this compound to forced degradation conditions (e.g., acid/base hydrolysis, oxidation, heat, light) and analyze the resulting mixture by LC-MS.[3][4] This can help in identifying the degradation products you are observing. 3. Review Solvent: Ensure the solvent is not contributing to degradation. For example, alcoholic solvents can potentially form adducts with certain sesquiterpene lactones.[5][6]
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.1. Check the solubility of this compound in your chosen solvent. You may need to use a different solvent or a co-solvent system. 2. If precipitation occurs over time, it may be a sign of degradation. Analyze the precipitate and supernatant separately to identify any changes in the chemical profile.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for identifying potential degradation products.[3][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 6, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a shorter period (e.g., 30 minutes, 1, 4 hours) due to expected faster degradation. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a set period (e.g., 2, 6, 24 hours).

    • Thermal Degradation: Place a solution of the compound in a controlled temperature oven (e.g., 60°C or 80°C) for a set period. Also, analyze a solid sample under the same conditions.

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A diode array detector (DAD) or a mass spectrometer (MS) can be used for detection and identification of degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis (HCl) stock->acid Expose to stress base Base Hydrolysis (NaOH) stock->base Expose to stress oxidation Oxidation (H2O2) stock->oxidation Expose to stress thermal Thermal Stress stock->thermal Expose to stress photo Photostability (UV/Vis) stock->photo Expose to stress hplc HPLC-DAD/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc id Identify Degradation Products hplc->id

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products demethyl This compound hydrolysis Hydrolysis Products (e.g., ring opening) demethyl->hydrolysis H2O (Acid/Base) oxidation_prod Oxidation Products (e.g., epoxides) demethyl->oxidation_prod Oxidizing Agent photo_adducts Photodegradation Products (e.g., isomers, adducts) demethyl->photo_adducts UV/Vis Light

Caption: Potential degradation pathways for this compound based on its sesquiterpene lactone structure.

References

Technical Support Center: Overcoming Poor Solubility of Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Demethylsonchifolin.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its solubility a concern?

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. However, like many other sesquiterpene lactones, it is a lipophilic molecule with poor water solubility. This low aqueous solubility can significantly hinder its use in biological assays and preclinical studies, leading to challenges in achieving desired concentrations and potentially impacting the accuracy and reproducibility of experimental results. The LogP value for this compound is 3.90, indicating its hydrophobic nature.

2. What is the expected aqueous solubility of this compound?

3. What are the common initial steps for dissolving this compound for in vitro experiments?

For initial in vitro studies, this compound is typically first dissolved in a water-miscible organic solvent to create a stock solution. The most common solvent for this purpose is dimethyl sulfoxide (B87167) (DMSO). This stock solution is then diluted into the aqueous assay medium to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay medium is low (typically less than 1%, and often below 0.1%) to avoid solvent-induced artifacts or toxicity.

4. What are some of the advanced methods to improve the aqueous solubility of this compound for formulation development?

Several advanced formulation strategies can be employed to enhance the aqueous solubility and bioavailability of poorly soluble compounds like this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with improved water solubility.

  • Nanotechnology-based Approaches: Formulating this compound into nanoparticles, such as nanosuspensions or nanoemulsions, can increase its surface area and, consequently, its dissolution rate and bioavailability.

  • Lipid-Based Formulations: Incorporating this compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer. The final concentration of this compound exceeds its aqueous solubility limit. The concentration of DMSO in the final solution is too low to maintain solubility.- Lower the final concentration of this compound in the assay. - Increase the DMSO concentration slightly, ensuring it remains within the tolerated limit for your specific cell line or assay (typically <0.5%). - Consider using a co-solvent system (e.g., a mixture of DMSO and ethanol) for the stock solution. - Explore the use of solubilizing excipients such as cyclodextrins or surfactants in the aqueous medium.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound. Degradation of the compound in the stock solution or assay medium.- Prepare fresh stock solutions regularly and store them appropriately (protected from light and at a low temperature). - Visually inspect for any precipitation before use. - Validate the concentration and stability of this compound in your stock and final assay solutions using an appropriate analytical method (e.g., HPLC). - Consider using a formulation approach to ensure consistent solubilization.
Difficulty preparing a sufficiently concentrated aqueous solution for in vivo studies. The inherent low aqueous solubility of this compound.- Investigate the use of co-solvents such as polyethylene (B3416737) glycol (PEG) 300, PEG 400, or propylene (B89431) glycol in the vehicle. - Explore the use of complexation agents like hydroxypropyl-β-cyclodextrin (HP-β-CD). - Consider developing a more advanced formulation such as a nanosuspension or a lipid-based formulation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can also be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To increase the aqueous solubility of this compound using a complexation agent.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Filtration device (e.g., 0.22 µm syringe filter)

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer at a specific concentration (e.g., 10% w/v).

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation and equilibration.

  • After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

  • Determine the concentration of the solubilized this compound in the filtrate using a validated analytical method such as HPLC-UV.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_solution Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex/Sonicate to Dissolve add_dmso->vortex store Store at -20°C/-80°C vortex->store dilute Dilute Stock in Aqueous Medium store->dilute Use Aliquot check_precipitate Check for Precipitation dilute->check_precipitate use_assay Use in Assay check_precipitate->use_assay

Caption: Workflow for preparing this compound solutions for in vitro assays.

solubility_enhancement_logic cluster_approaches Solubilization Strategies start Poor Aqueous Solubility of This compound cosolvents Co-solvents (e.g., PEG, Propylene Glycol) start->cosolvents cyclodextrins Complexation (e.g., HP-β-CD) start->cyclodextrins nanotech Nanotechnology (e.g., Nanosuspension) start->nanotech lipids Lipid-Based Formulations (e.g., SEDDS) start->lipids outcome Enhanced Aqueous Solubility & Bioavailability cosolvents->outcome cyclodextrins->outcome nanotech->outcome lipids->outcome

Caption: Strategies to overcome the poor aqueous solubility of this compound.

Technical Support Center: Demethylsonchifolin Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Demethylsonchifolin using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Poor Peak Shape (Tailing or Broadening)

Question: My chromatogram for this compound shows significant peak tailing or broadening. What are the potential causes and how can I resolve this?

Answer:

Peak tailing or broadening can compromise resolution and the accuracy of quantification.[1][2][3] Several factors can contribute to this issue:

  • Secondary Interactions: Interactions between the analyte and active sites on the stationary phase, such as residual silanols on silica-based columns, can cause peak tailing.[4]

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or large-diameter tubing, can contribute to peak broadening.

  • Column Contamination: Accumulation of matrix components on the column can degrade its performance.

Solutions:

Potential Cause Recommended Solution
Secondary Silanol InteractionsAdd a buffer to the mobile phase, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, to mask the active sites. Consider using a column with a different stationary phase chemistry, such as an end-capped column or one designed for polar compounds.
Column OverloadReduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pHOptimize the mobile phase pH. For many sesquiterpene lactones, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is effective.
Extra-Column EffectsMinimize the length and internal diameter of all tubing between the injector and the detector.
Column ContaminationImplement a column washing procedure after each analytical run. Use a guard column to protect the analytical column from strongly retained matrix components.

Issue 2: In-Source Fragmentation

Question: I am observing a low abundance of the precursor ion for this compound and several unexpected fragment ions in my mass spectrum. Could this be in-source fragmentation?

Answer:

Yes, this is a strong indication of in-source fragmentation (ISF), a common phenomenon in the analysis of natural products like sesquiterpene lactones. ISF occurs when the analyte fragments within the ion source of the mass spectrometer before reaching the mass analyzer, leading to an underestimation of the true precursor ion abundance and potentially interfering with quantification. Terpenoids are known to be particularly susceptible to severe ISF.

Solutions:

Parameter Recommendation
Ion Source Parameters
Capillary VoltageOptimize by systematically decreasing the voltage to find the lowest value that still provides adequate ionization.
Source TemperatureReduce the source temperature to the lowest effective setting.
Gas Flows (Nebulizer, Heater)Adjust gas flows to optimize desolvation without causing excessive fragmentation.
Mobile Phase Composition
AdditivesConsider using additives that promote the formation of more stable adducts, such as ammonium formate to encourage the formation of [M+NH4]+ ions, which may be less prone to fragmentation than [M+H]+.

Issue 3: Matrix Effects Leading to Poor Reproducibility

Question: My quantitative results for this compound are highly variable between samples, suggesting the presence of matrix effects. How can I mitigate this?

Answer:

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS analysis. This can lead to either ion suppression or enhancement, resulting in poor accuracy and reproducibility.

Solutions:

Strategy Detailed Approach
Improve Sample Preparation
Employ more rigorous sample clean-up procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.
Optimize Chromatography
Modify the chromatographic method to achieve better separation of this compound from co-eluting matrix components. This can involve adjusting the gradient profile, changing the stationary phase, or using a longer column.
Use an Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. If a SIL-IS is unavailable, a structurally similar analog can be used, but its ability to track the analyte's ionization behavior must be carefully validated.
Method of Standard Addition
For complex matrices where a suitable internal standard is not available, the method of standard addition can be used to correct for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for the quantification of this compound?

A1: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not commercially available, a structurally similar sesquiterpene lactone that is not present in the sample matrix can be used. The chosen internal standard should have similar chromatographic retention and ionization efficiency to this compound. It is crucial to validate that the internal standard effectively compensates for any matrix effects.

Q2: What are the typical fragmentation patterns for this compound and similar sesquiterpene lactones?

A2: Sesquiterpene lactones often exhibit characteristic fragmentation patterns in MS/MS analysis. Common fragmentation pathways include the neutral loss of water (H₂O), carbon monoxide (CO), and the side chains attached to the lactone ring. For hirsutinolide-type sesquiterpene lactones, a common pattern involves the initial loss of the side chain at the C-8 position. Understanding these fragmentation patterns is crucial for developing selective and sensitive MRM (Multiple Reaction Monitoring) methods for quantification.

Q3: How should I prepare my samples for this compound analysis?

A3: Sample preparation is critical for accurate quantification and to minimize matrix effects. The optimal method will depend on the sample matrix. A general workflow includes:

  • Extraction: Extraction of this compound from the matrix using an appropriate organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).

  • Clean-up: Removal of interfering substances using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Concentration: Evaporation of the solvent and reconstitution of the residue in a solvent compatible with the initial mobile phase conditions.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for this compound Quantification

This protocol provides a starting point for method development and should be optimized for your specific instrument and application.

Parameter Condition
LC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient10-90% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature120 °C
Desolvation Temperature350 °C
Nebulizer Gas Flow3 L/min
MRM TransitionsTo be determined by infusing a standard of this compound to identify the precursor ion and major product ions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection Extraction Extraction SampleCollection->Extraction Cleanup Clean-up (SPE/LLE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response

References

Minimizing batch-to-batch variability of Demethylsonchifolin extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize batch-to-batch variability of Demethylsonchifolin extracts. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure consistency and reliability in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

A1: Batch-to-batch variability in this compound extracts primarily stems from three main areas:

  • Raw Botanical Material: The concentration of this compound in the source plant, Smallanthus sonchifolius (yacon), can fluctuate due to genetic differences, geographical location, climate, harvest time, and post-harvest handling and storage conditions.

  • Extraction Process: Variations in the extraction method, solvent composition, temperature, time, and solid-to-solvent ratio can significantly impact the yield and purity of the extracted this compound.

  • Post-Extraction Handling: Degradation of this compound can occur during downstream processing and storage if conditions such as temperature, pH, and light exposure are not carefully controlled.

Q2: How can I standardize the raw plant material to minimize variability?

A2: To ensure consistency in your starting material, it is crucial to:

  • Source from a single, reputable supplier: Work with a supplier who can provide a certificate of analysis detailing the plant's origin, harvesting conditions, and ideally, the typical range of key phytochemicals.

  • Implement strict quality control: Upon receipt, perform macroscopic and microscopic identification, and use chromatographic fingerprinting (e.g., HPTLC or HPLC) to confirm the phytochemical profile of each batch.

  • Standardize harvesting and drying: If sourcing directly, establish and adhere to a strict protocol for the time of harvest and the drying process (e.g., temperature, duration) to ensure uniformity.

Q3: What is the recommended analytical method for quantifying this compound in my extracts?

A3: A validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is the recommended approach for accurate quantification of this compound. This method offers a good balance of sensitivity, selectivity, and accessibility. For higher sensitivity and structural confirmation, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can be employed.

Q4: How should I store my this compound extracts to prevent degradation?

A4: To maintain the stability of your extracts, they should be stored in airtight, light-resistant containers at low temperatures (-20°C or below). Avoid repeated freeze-thaw cycles. It is also advisable to store the extract under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Inefficient extraction solvent. 2. Suboptimal extraction temperature or time. 3. Improper particle size of plant material. 4. Degradation during extraction.1. Optimize the solvent system. Consider using methanol, ethanol (B145695), or a mixture with water. 2. Perform a Design of Experiments (DoE) to determine the optimal temperature and duration for extraction. 3. Ensure the plant material is ground to a uniform and fine powder. 4. Avoid excessive heat and prolonged extraction times.
Inconsistent this compound Concentration Across Batches 1. Variability in raw material. 2. Inconsistent extraction procedure. 3. Inaccurate quantification method.1. Implement the raw material standardization procedures outlined in the FAQs. 2. Develop and strictly adhere to a Standard Operating Procedure (SOP) for the entire extraction process. 3. Validate your analytical method for accuracy, precision, and linearity as per ICH guidelines.
Presence of Impurities in the Extract 1. Co-extraction of other plant metabolites. 2. Degradation of this compound.1. Employ a purification step such as solid-phase extraction (SPE) or preparative HPLC. 2. Conduct forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.
Poor Chromatographic Peak Shape or Resolution 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Sample matrix effects.1. Adjust the mobile phase composition (e.g., ratio of organic solvent to water, pH). 2. Replace the HPLC column. 3. Dilute the sample or use a sample clean-up procedure like SPE.

Experimental Protocols

Protocol 1: Optimization of this compound Extraction using Response Surface Methodology (RSM)

This protocol outlines a general framework for optimizing the extraction of this compound from Smallanthus sonchifolius leaves using a Box-Behnken design (BBD), a type of RSM.

1. Materials and Reagents:

  • Dried and powdered Smallanthus sonchifolius leaves.

  • HPLC-grade solvents (e.g., methanol, ethanol, water).

  • This compound reference standard.

  • Extraction apparatus (e.g., ultrasonic bath, Soxhlet extractor, or maceration setup).

2. Experimental Design:

  • Independent Variables:

    • Solvent Concentration (e.g., 50-90% ethanol in water).

    • Extraction Temperature (e.g., 30-60°C).

    • Extraction Time (e.g., 30-90 minutes).

  • Response Variable:

    • Yield of this compound (mg/g of dried plant material).

  • RSM Design: A Box-Behnken design with three factors and three levels is recommended.

Table 1: Example of Box-Behnken Design for Extraction Optimization

RunSolvent Conc. (%)Temperature (°C)Time (min)
1503060
2903060
3506060
4906060
5504530
6904530
7504590
8904590
9703030
10706030
11703090
12706090
13704560
14704560
15704560

3. Procedure:

  • Perform the extractions according to the experimental design in Table 1.

  • For each run, accurately weigh a fixed amount of powdered plant material and add the specified solvent at the designated temperature and for the prescribed time.

  • After extraction, filter the mixture and evaporate the solvent under reduced pressure.

  • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol).

  • Quantify the this compound content in each extract using a validated HPLC-UV method (see Protocol 2).

  • Analyze the results using RSM software to determine the optimal extraction conditions.

Protocol 2: Validated HPLC-UV Method for Quantification of this compound

This protocol provides a starting point for a validated HPLC-UV method. It should be fully validated according to ICH guidelines (Q2(R1)).

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by scanning the UV spectrum of a this compound standard (likely in the range of 210-260 nm).

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution.

  • Sample Solution: Accurately weigh the dried extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

  • Specificity: Analyze blank, placebo (if applicable), and spiked samples to ensure no interference at the retention time of this compound.

  • Linearity: Analyze a minimum of five concentrations of the reference standard to establish a linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a known amount of reference standard into a sample matrix.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Table 2: Hypothetical HPLC Method Validation Data

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%) ≤ 2.0%< 1.5%
LOD (µg/mL) Report0.1
LOQ (µg/mL) Report0.3
Robustness No significant change in resultsPassed
Protocol 3: Forced Degradation Study for this compound

This protocol describes the conditions for a forced degradation study to assess the stability of this compound.

1. Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (solid state and in solution).

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.

2. Procedure:

  • Prepare solutions of this compound extract in the respective stress media.

  • After the specified time, neutralize the acidic and alkaline samples.

  • Analyze all stressed samples using the validated HPLC-UV method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Table 3: Hypothetical Forced Degradation Study Results

Stress Condition% Degradation of this compoundNumber of Degradation Products
Acidic (0.1 M HCl, 60°C) 15.2%2
Alkaline (0.1 M NaOH, 60°C) 25.8%3
Oxidative (3% H₂O₂, RT) 8.5%1
Thermal (80°C) 5.1%1
Photolytic (UV/Vis) 12.3%2

Visualizations

Experimental and Analytical Workflow

G cluster_0 Raw Material Processing cluster_1 Extraction & Optimization cluster_2 Quantification & Analysis cluster_3 Final Product Harvest Harvest S. sonchifolius Drying Drying Harvest->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (RSM Optimized) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation HPLC HPLC-UV Analysis Evaporation->HPLC Validation Method Validation (ICH) HPLC->Validation Stability Forced Degradation Study HPLC->Stability FinalExtract Standardized this compound Extract HPLC->FinalExtract

Caption: Workflow for producing a standardized this compound extract.

Potential Signaling Pathway: Inhibition of NF-κB

G Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound may inhibit the NF-κB signaling pathway.

Potential Signaling Pathway: Induction of Mitochondrial Apoptosis

G This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito Pore formation CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Apaf1->Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound may induce apoptosis via the mitochondrial pathway.

Technical Support Center: Troubleshooting Demethylsonchifolin and Structurally-Related Compounds in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies for researchers encountering potential assay interference from Demethylsonchifolin or other novel compounds with similar structural motifs. While this compound is not extensively documented as a pan-assay interference compound (PAIN), its chemical structure contains functionalities that are often associated with non-specific assay activity. This resource will help you identify and mitigate these potential issues to ensure the validity of your high-throughput screening (HTS) data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my HTS assay?

This compound is a natural product with a complex chemical structure. Its structure contains several potentially reactive groups, such as Michael acceptors (α,β-unsaturated carbonyls), a lactone, and an ester. These groups can react non-specifically with proteins and other assay components, leading to false-positive or false-negative results. Additionally, its relatively high molecular weight and lipophilicity (LogP ≈ 3.90) may contribute to aggregation-based interference.

Q2: What are the common mechanisms of assay interference for compounds like this compound?

Based on its structure, this compound could interfere with HTS assays through several mechanisms:

  • Covalent Reactivity: The presence of Michael acceptors suggests a potential for covalent modification of nucleophilic residues (like cysteine) on proteins, which can lead to non-specific inhibition or activation.

  • Compound Aggregation: At higher concentrations, the molecule may form aggregates that can sequester and denature proteins, leading to non-specific inhibition.

  • Redox Activity: Some complex natural products can undergo redox cycling, which can interfere with assays that rely on redox-sensitive reporters (e.g., luciferase) or targets.

  • Optical Interference: The compound may possess inherent fluorescence or absorbance that overlaps with the assay's detection wavelengths.

Q3: My dose-response curve for this compound looks unusual (e.g., steep, shallow, or biphasic). What could be the cause?

An unusual dose-response curve is a common indicator of assay interference.

  • Steep Hill Slope: Often associated with compound aggregation, where a critical concentration triggers a sharp inhibitory effect.

  • Shallow Hill Slope: May indicate weak, non-specific binding or multiple binding modes.

  • Biphasic Response: Could suggest dual activities, cytotoxicity at higher concentrations, or complex interference mechanisms.

Q4: How can I quickly assess if this compound is a PAIN?

While there are computational filters to identify potential PAINS, experimental validation is crucial. A key initial step is to perform control experiments to rule out common interference mechanisms. This includes testing for interference with the assay signal, checking for time-dependent effects, and evaluating the impact of detergents.

Troubleshooting Guides

Problem 1: Suspected False-Positive Result

Symptoms:

  • This compound shows activity in your primary screen.

  • The activity is not reproducible in orthogonal assays.

  • The dose-response curve is unusually steep.

Troubleshooting Workflow:

G start Start: Suspected False-Positive check_signal Run Signal Interference Controls start->check_signal time_dependence Assess Time-Dependent Inhibition check_signal->time_dependence No direct interference conclusion_pain Conclusion: Likely Interference check_signal->conclusion_pain Direct interference detergent_test Perform Detergent Sensitivity Assay time_dependence->detergent_test Time-dependent orthogonal_assay Validate with Orthogonal Assay time_dependence->orthogonal_assay Not time-dependent detergent_test->orthogonal_assay Activity unchanged detergent_test->conclusion_pain Activity reduced orthogonal_assay->conclusion_pain Activity not confirmed conclusion_hit Conclusion: Potential True Hit orthogonal_assay->conclusion_hit Activity confirmed

Caption: Troubleshooting workflow for a suspected false-positive result.

Detailed Steps:

  • Signal Interference Check: Run the assay in the absence of the target protein but with all other assay components, including this compound. This will determine if the compound directly affects the detection system (e.g., fluorescence quenching/enhancement, absorbance).

  • Time-Dependence Assay: Pre-incubate the target protein with this compound for varying durations before initiating the reaction. Covalent inhibitors often show time-dependent inhibition.

  • Detergent Sensitivity Assay: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, aggregation is a likely cause.

  • Orthogonal Assay: Validate the finding using a different assay format that is less susceptible to the suspected interference mechanism. For example, if the primary screen is a fluorescence-based assay, use a label-free method like surface plasmon resonance (SPR).

Problem 2: Irreproducible Results

Symptoms:

  • High variability in IC50 values between experiments.

  • Inconsistent maximal inhibition.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Compound Instability Assess compound stability in assay buffer over time using LC-MS.Degradation of the compound would explain the loss of activity and variability.
Redox Cycling Include a reducing agent like DTT (1 mM) in the assay buffer.If activity is diminished, it suggests interference through redox activity.
Non-specific Binding Add a carrier protein like bovine serum albumin (BSA) at 0.1 mg/mL.A decrease in potency may indicate non-specific binding to surfaces or proteins.
Variable Aggregation Visually inspect wells for precipitation, especially at high concentrations. Use dynamic light scattering (DLS) to detect aggregates.The presence of precipitates or aggregates correlates with irreproducible activity.

Experimental Protocols

Protocol 1: Detergent Sensitivity Assay

Objective: To determine if the inhibitory activity of this compound is due to aggregation.

Methodology:

  • Prepare two sets of assay plates.

  • In the "Control" set, prepare serial dilutions of this compound in the standard assay buffer.

  • In the "Detergent" set, prepare identical serial dilutions in the assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Add the target enzyme and substrate to all wells and incubate under standard assay conditions.

  • Measure the assay signal and calculate the percent inhibition for both conditions.

  • Compare the IC50 values. A significant rightward shift (>5-fold) in the IC50 in the presence of detergent suggests aggregation-based inhibition.

Protocol 2: Covalent Binding Assessment

Objective: To assess if this compound acts as a covalent inhibitor.

Methodology:

  • Jump Dilution Experiment:

    • Pre-incubate the target protein with a high concentration of this compound (e.g., 10x IC50) for 1-2 hours.

    • Dilute the mixture 100-fold into the assay reaction, bringing the compound concentration well below its IC50.

    • Initiate the reaction and measure activity.

    • Interpretation: If the inhibition is maintained after dilution, it suggests a covalent or very slowly reversible interaction.

  • Mass Spectrometry Analysis:

    • Incubate the target protein with and without this compound.

    • Analyze the protein samples by LC-MS.

    • Interpretation: An increase in the protein's mass corresponding to the molecular weight of this compound confirms covalent adduction.

Signaling Pathway and Workflow Diagrams

Hypothetical Kinase Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway that could be used in an HTS campaign where a compound like this compound might show interference.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Gene Target Gene TranscriptionFactor->Gene regulates Ligand Ligand Ligand->Receptor This compound This compound (Potential Inhibitor) This compound->Kinase2 inhibits?

Caption: A hypothetical kinase signaling pathway targeted in an HTS assay.

General HTS Workflow

This diagram outlines a typical workflow for a high-throughput screening campaign, from primary screening to hit validation.

G start HTS Campaign Start primary_screen Primary Screen (Single Concentration) start->primary_screen hit_selection Hit Selection (Activity Threshold) primary_screen->hit_selection dose_response Dose-Response Confirmation hit_selection->dose_response interference_assays Interference Assays (This Guide) dose_response->interference_assays orthogonal_validation Orthogonal Validation interference_assays->orthogonal_validation Clean Hit validated_hit Validated Hit orthogonal_validation->validated_hit

Caption: A generalized workflow for high-throughput screening and hit validation.

By systematically applying these troubleshooting strategies, researchers can effectively identify and mitigate potential assay interference from this compound and other structurally complex compounds, leading to more reliable and actionable HTS results.

Technical Support Center: Enhancing the Bioavailability of Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Demethylsonchifolin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a sesquiterpenoid lactone that has been isolated from plants of the Smallanthus genus.[1] Like many natural compounds, it is presumed to have low oral bioavailability due to poor aqueous solubility and/or low intestinal permeability. Enhancing its bioavailability is crucial to achieving therapeutic concentrations in preclinical and clinical studies.

Q2: What are the predicted physicochemical properties of this compound?

A2: While experimental data is limited, predicted physicochemical properties can provide initial guidance for formulation development.

PropertyPredicted ValueSource
Molecular FormulaC₂₀H₂₄O₆[1]
Molecular Weight360.4 g/mol [1]
pKa4.49 ± 0.60[1]
Boiling Point563.2 ± 50.0 °C[1]
Density1.21 ± 0.1 g/cm³

Note: These are computationally predicted values and should be experimentally verified.

Q3: Which strategies are most promising for enhancing the bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to improve the solubility and dissolution rate of poorly water-soluble drugs. Key approaches include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to faster dissolution.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a solid state can enhance its wettability and dissolution.

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as nanoemulsions, liposomes, or solid lipid nanoparticles (SLNs) can improve its solubility and facilitate absorption through the lymphatic pathway.

Q4: How can I assess the improvement in bioavailability in vitro?

A4: In vitro models are essential for screening formulations before proceeding to more complex in vivo studies. Key assays include:

  • Dissolution Testing: Measures the rate and extent of drug release from a formulation under simulated gastrointestinal conditions.

  • Permeability Assays: The Caco-2 cell monolayer model is widely used to predict human intestinal permeability and identify potential efflux transporter interactions.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound Formulation

Problem: My formulation of this compound shows a very slow and incomplete dissolution profile in the in vitro dissolution test.

Possible Cause Troubleshooting Step Expected Outcome
Poor wettability of the drug powder. Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, PEG).The hydrophilic carrier will improve the wettability of the drug, leading to a faster dissolution rate.
Drug particles are too large. Reduce the particle size of this compound by creating a nanosuspension using wet milling or high-pressure homogenization.Smaller particles have a larger surface area-to-volume ratio, which should significantly increase the dissolution velocity.
Inappropriate dissolution medium. Given the predicted weakly acidic nature (pKa ~4.49), test dissolution in buffers of varying pH (e.g., pH 1.2, 4.5, and 6.8) to simulate different parts of the GI tract.Identify the pH condition where solubility is highest to better understand potential absorption sites and optimize the formulation for that environment.
Issue 2: High Variability in Caco-2 Permeability Assay Results

Problem: I am observing inconsistent Papp (apparent permeability coefficient) values for my this compound formulation across different experiments.

Possible Cause Troubleshooting Step Expected Outcome
Compromised Caco-2 cell monolayer integrity. Regularly measure the transepithelial electrical resistance (TEER) of the monolayers before and after the experiment. Ensure TEER values are within the acceptable range for your laboratory's established protocol.Consistent TEER values will confirm that the cell monolayers are intact and that observed permeability is not due to leaks.
Low concentration of the drug in the receiver compartment. Increase the incubation time or use a more sensitive analytical method (e.g., LC-MS/MS) to quantify the permeated drug.Improved detection of the drug in the receiver compartment will lead to more accurate and reproducible Papp calculations.
Active efflux of the compound. Perform a bidirectional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters like P-glycoprotein.Understanding if this compound is a substrate for efflux transporters can guide the co-administration of inhibitors in subsequent formulations to improve absorption.

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by High-Pressure Homogenization
  • Preparation of Pre-suspension: Disperse 1% (w/v) of this compound in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80).

  • High-Shear Mixing: Homogenize the pre-suspension using a high-shear mixer at 10,000 rpm for 15 minutes to obtain a coarse suspension.

  • High-Pressure Homogenization: Process the coarse suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.

  • Characterization: Analyze the particle size and zeta potential of the resulting nanosuspension using dynamic light scattering (DLS).

  • Lyophilization (Optional): For conversion to a solid dosage form, freeze-dry the nanosuspension using a cryoprotectant (e.g., 5% w/v trehalose).

Protocol 2: In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)
  • Medium Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Apparatus Setup: Set up a USP Apparatus II with the paddle speed at 75 rpm and the temperature maintained at 37 ± 0.5 °C. Use 900 mL of the dissolution medium.

  • Sample Introduction: Introduce the this compound formulation (e.g., a capsule containing the lyophilized nanosuspension) into the dissolution vessel.

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes) and replace with an equal volume of fresh medium.

  • Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC-UV method.

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_evaluation In Vitro Evaluation cluster_outcome Goal Nanosuspension Nanosuspension InVitro_Eval Initial Screening Nanosuspension->InVitro_Eval Increase Surface Area Dissolution_Test Dissolution Testing InVitro_Eval->Dissolution_Test Permeability_Assay Caco-2 Permeability InVitro_Eval->Permeability_Assay Solid_Dispersion Solid Dispersion Solid_Dispersion->InVitro_Eval Enhance Wettability Lipid_Formulation Lipid-Based Formulation Lipid_Formulation->InVitro_Eval Improve Solubility Bioavailability Enhanced Bioavailability Dissolution_Test->Bioavailability Permeability_Assay->Bioavailability

Caption: Workflow for developing and evaluating formulations to enhance bioavailability.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Potential Anti-inflammatory Pathway LPS LPS IKK IKK LPS->IKK IkB IκBα IKK->IkB phosphorylates NFkB p50/p65 Nucleus Nucleus NFkB->Nucleus translocates to IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation This compound This compound This compound->IKK inhibits? This compound->NFkB inhibits?

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

References

Preventing degradation of Demethylsonchifolin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Demethylsonchifolin during storage and experimentation. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to what class of compounds does it belong?

This compound is a natural product belonging to the class of sesquiterpene lactones. These compounds are characterized by a fifteen-carbon skeleton and a lactone ring. Their biological activity is often attributed to the presence of reactive functional groups, which can also make them susceptible to degradation.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on studies of similar sesquiterpene lactones, the primary factors that can lead to the degradation of this compound are:

  • pH: Exposure to acidic or, more significantly, alkaline conditions can catalyze the hydrolysis of the ester and lactone functionalities.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV radiation can induce photodegradation.[2][3]

  • Oxidation: The presence of oxidizing agents can lead to the modification of the chemical structure.

  • Physical Form: Powdered forms of sesquiterpenes have been observed to be less stable over time.[4]

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Form: Whenever possible, store in a solid, crystalline form rather than as a powder. If in solution, use a non-reactive, dry solvent and store at low temperatures.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound activity or purity over time. Degradation due to improper storage.1. Verify storage conditions (temperature, light exposure, atmosphere). 2. Analyze the sample using a stability-indicating method (e.g., HPLC) to check for degradation products. 3. If degradation is confirmed, acquire a new batch of the compound and store it under the recommended conditions.
Inconsistent experimental results. Degradation of the compound in the experimental medium.1. Evaluate the pH of your experimental buffer. Sesquiterpene lactones are more stable in neutral to slightly acidic conditions.[1] 2. Assess the temperature at which your experiment is conducted and minimize exposure to high temperatures. 3. Prepare fresh solutions of this compound for each experiment from a properly stored stock.
Appearance of new peaks in chromatogram during analysis. On-column degradation or degradation in the autosampler.1. Ensure the mobile phase is not strongly acidic or basic. 2. Use a refrigerated autosampler to maintain the stability of the sample before injection. 3. Perform a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to them.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[5]

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 1 hour.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples, along with a control sample (untreated stock solution), by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products (new peaks) and determine the percentage of degradation.

Table 1: Summary of Forced Degradation Conditions for a Sesquiterpene Lactone (Eremantholide C)[1]

Stress ConditionReagent/ParameterDurationResult
Acidic0.1 M HCl24 hoursDegradation observed
Alkaline0.1 M NaOH1 hourDegradation observed
NeutralWater3 daysStable
Oxidative3% H₂O₂3 daysStable
High Temperature60°C3 daysStable
Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid for better peak shape) and an organic phase (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. If the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.

  • Method Optimization: Inject the mixture of the forced degradation samples and optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent compound and all degradation products.

  • Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Outcome stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress base Base Hydrolysis stock->base Expose to Stress oxidation Oxidation stock->oxidation Expose to Stress thermal Thermal Stress stock->thermal Expose to Stress photo Photodegradation stock->photo Expose to Stress hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation hplc->data pathways Identify Degradation Pathways data->pathways method Develop Stability- Indicating Method data->method

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_conditions Degradation Conditions cluster_products Potential Degradation Products demethyl This compound (Sesquiterpene Lactone) uv UV Light demethyl->uv ph High/Low pH demethyl->ph temp High Temperature demethyl->temp oxidants Oxidizing Agents demethyl->oxidants photoadducts Photo-adducts uv->photoadducts hydrolysis Hydrolysis Products (Opened Lactone/Ester) ph->hydrolysis isomers Isomers temp->isomers oxidation_prod Oxidation Products oxidants->oxidation_prod

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Demethylsonchifolin and Sonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, the sesquiterpene lactones Demethylsonchifolin and Sonchifolin, both isolated from Smallanthus sonchifolius (yacon), have garnered attention for their distinct biological activities. This guide provides a comparative overview of their bioactivities, supported by available experimental data, to assist researchers and drug development professionals in understanding their potential therapeutic applications.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivity of this compound and Sonchifolin. It is important to note that the data originates from separate studies focusing on different biological endpoints.

CompoundBioactivityTarget Organism/Cell LineMetricValue
This compound Anti-inflammatoryRAW 264.7 MacrophagesIC₅₀ (NO Inhibition)8.3 ± 1.6 μM
Sonchifolin AntifungalPyricularia oryzaeED₅₀22 ppm

Note: A direct, head-to-head comparative study of the bioactivities of this compound and Sonchifolin has not been identified in the current body of scientific literature. The data presented here is compiled from individual studies.

In-Depth Look at Bioactivities

This compound: Anti-inflammatory Potential

This compound has demonstrated notable anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development. The IC₅₀ value of 8.3 ± 1.6 μM suggests a significant potential for this compound in modulating inflammatory responses. This effect is likely mediated through the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.

Sonchifolin: Potent Antifungal Activity

Sonchifolin has been identified as a potent antifungal agent, particularly against Pyricularia oryzae, the fungus responsible for rice blast disease. The reported 50% effective dose (ED₅₀) of 22 ppm for the inhibition of spore germination indicates its potential as a lead compound for the development of novel fungicides.

Experimental Protocols

Anti-inflammatory Activity Assay: Nitric Oxide Inhibition in RAW 264.7 Cells

Objective: To determine the concentration of this compound required to inhibit 50% of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated with the compound for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response and NO production. A set of wells without LPS serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Quantification: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Antifungal Activity Assay: Spore Germination Inhibition of Pyricularia oryzae

Objective: To determine the effective concentration of Sonchifolin required to inhibit 50% of spore germination of Pyricularia oryzae.

Methodology:

  • Fungal Culture: Pyricularia oryzae is cultured on a suitable agar (B569324) medium, such as potato dextrose agar (PDA), at 25-28°C until sporulation occurs.

  • Spore Suspension Preparation: Spores are harvested by flooding the agar plate with sterile distilled water containing a wetting agent (e.g., Tween 80) and gently scraping the surface. The resulting suspension is filtered to remove mycelial fragments, and the spore concentration is adjusted to a final concentration of approximately 1 x 10⁵ spores/mL.

  • Compound Preparation: A stock solution of Sonchifolin is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted to obtain the desired test concentrations.

  • Assay Setup: In a 96-well microtiter plate or on glass slides, the spore suspension is mixed with the different concentrations of Sonchifolin. A control group with the solvent alone is also included.

  • Incubation: The plates or slides are incubated in a humid chamber at 25-28°C for a period sufficient for spore germination in the control group (typically 6-24 hours).

  • Microscopic Evaluation: After incubation, the percentage of germinated spores is determined by observing at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore's width.

  • Data Analysis: The percentage of spore germination inhibition is calculated for each concentration relative to the control. The ED₅₀ value is then calculated by plotting the inhibition percentage against the compound concentration.

Visualizing the Mechanisms

To better understand the biological context of these findings, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB (Degradation) IkB->IkB_p NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates & Binds This compound This compound This compound->IKK Inhibits Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Genes Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture Fungus (Pyricularia oryzae) Spores Prepare Spore Suspension Culture->Spores Mix Mix Spores and Sonchifolin Spores->Mix Compound Prepare Sonchifolin Dilutions Compound->Mix Incubate Incubate Mix->Incubate Observe Microscopic Observation Incubate->Observe Calculate Calculate % Inhibition & ED₅₀ Observe->Calculate

Caption: General workflow for an in vitro antifungal spore germination assay.

Unveiling the Biological Target of Demethylsonchifolin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Demethylsonchifolin's potential primary biological targets, focusing on its implied anti-inflammatory activities. While direct quantitative data on this compound's binding affinity and efficacy remains to be fully elucidated in publicly accessible literature, this document compares its likely mechanisms with well-characterized alternative molecules known to modulate key inflammatory signaling pathways. The information presented herein is intended to guide research efforts in validating the primary biological target of this compound.

Implied Primary Biological Targets and Comparative Molecules

Based on the reported anti-inflammatory properties of structurally related compounds, this compound is hypothesized to exert its effects through the modulation of three key biological targets or pathways: Nuclear Factor-kappa B (NF-κB), Cyclooxygenase-2 (COX-2), and Nuclear factor erythroid 2-related factor 2 (Nrf2). This guide compares the activities of established modulators of these pathways as a benchmark for the potential efficacy of this compound.

Table 1: Comparative Analysis of Inhibitors of the NF-κB Signaling Pathway

CompoundTarget PathwayIC50 (NF-κB Inhibition)Cell LineReference
This compound NF-κBData not available--
ParthenolideNF-κB7.46 µM (48h)CNE1 (Nasopharyngeal Carcinoma)[1]

Table 2: Comparative Analysis of Inhibitors of the COX-2 Enzyme

CompoundTarget EnzymeIC50 (COX-2 Inhibition)Assay SystemReference
This compound COX-2Data not available--
CelecoxibCOX-240 nMSf9 cells[2]
CelecoxibCOX-291 nMHuman dermal fibroblasts[3]

Table 3: Comparative Analysis of Activators of the Nrf2 Signaling Pathway

CompoundTarget PathwayEC50 (Nrf2 Activation)Assay SystemReference
This compound Nrf2Data not available--
SulforaphaneNrf2Data not available (Potent activator)-[4][5]

Signaling Pathways and Experimental Workflows

To facilitate the experimental validation of this compound's primary biological target, this section provides diagrams of the implicated signaling pathways and a general workflow for inhibitor/activator screening.

NF-kB Signaling Pathway cluster_inhibition Potential Inhibition by this compound Stimuli (e.g., TNF-α, LPS) Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli (e.g., TNF-α, LPS)->Receptor binds IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription activates

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

COX-2 Prostaglandin (B15479496) Synthesis Pathway cluster_inhibition Potential Inhibition by this compound Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 substrate PGH2 PGH2 COX-2->PGH2 catalyzes Prostaglandins Prostaglandins PGH2->Prostaglandins converted to Inflammation Inflammation Prostaglandins->Inflammation mediates

Caption: The COX-2 pathway for prostaglandin synthesis, a target for anti-inflammatory drugs.

Nrf2 Antioxidant Response Pathway cluster_activation Potential Activation by this compound Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element Nucleus->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription of

Caption: The Nrf2 antioxidant response pathway, a target for cytoprotective compounds.

Experimental_Workflow Start Start Compound_Preparation Prepare this compound and Control Compounds Start->Compound_Preparation Treatment Treat Cells with Compounds Compound_Preparation->Treatment Cell_Culture Culture Appropriate Cell Line Cell_Culture->Treatment Assay Perform Specific Assay (NF-κB, COX-2, or Nrf2) Treatment->Assay Data_Acquisition Acquire Data (Luminescence, Fluorescence, etc.) Assay->Data_Acquisition Data_Analysis Analyze Data and Calculate IC50/EC50 Data_Acquisition->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for screening and validating the activity of this compound.

Experimental Protocols

Detailed methodologies for the key assays are provided below to enable robust and reproducible validation of this compound's biological activity.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB activation.

Principle: This assay utilizes a reporter gene (luciferase) under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in a decrease in luciferase expression and, consequently, a reduction in luminescence.

Methodology:

  • Cell Culture and Transfection:

    • Seed human embryonic kidney (HEK293) cells or another suitable cell line in a 96-well plate.

    • Co-transfect the cells with a NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • After 24 hours, treat the cells with varying concentrations of this compound or a known inhibitor like Parthenolide for 1-2 hours.

  • Stimulation:

    • Induce NF-κB activation by adding an appropriate stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), and incubate for 6-8 hours.

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).[6]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

COX-2 Enzymatic Assay (Fluorometric)

Objective: To determine the direct inhibitory effect of this compound on COX-2 enzyme activity.

Principle: This cell-free assay measures the production of prostaglandin G2 (PGG2), an intermediate product of the COX-2 reaction, using a fluorometric probe. Inhibition of COX-2 leads to a decrease in the fluorescent signal.[7]

Methodology:

  • Reagent Preparation:

    • Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the kit instructions (e.g., Abcam ab211097).[7]

  • Inhibitor and Enzyme Incubation:

    • In a 96-well plate, add the assay buffer, this compound or a known inhibitor like Celecoxib, and the COX-2 enzyme.

    • Incubate for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.

    • Immediately measure the fluorescence kinetics (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C using a microplate reader.[7]

  • Data Analysis:

    • Determine the rate of the enzymatic reaction from the linear phase of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Nrf2 Antioxidant Response Element (ARE) Luciferase Reporter Assay

Objective: To assess the ability of this compound to activate the Nrf2 signaling pathway.

Principle: This assay uses a cell line stably transfected with a luciferase reporter gene driven by the antioxidant response element (ARE). Activation of Nrf2 leads to its translocation to the nucleus, binding to the ARE, and subsequent expression of luciferase.

Methodology:

  • Cell Culture:

    • Seed HepG2 cells stably expressing an ARE-luciferase reporter in a 96-well plate.[8]

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or a known activator like Sulforaphane.

  • Incubation:

    • Incubate the cells for 16-24 hours to allow for Nrf2 activation and luciferase expression.[9]

  • Cell Lysis and Luciferase Measurement:

    • Lyse the cells and measure the luciferase activity using a luminometer and an appropriate luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

    • Calculate the fold activation relative to the untreated control and determine the EC50 value.

References

A Comparative Guide to Analytical Methods for Demethylsonchifolin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methodologies for the quantification of Demethylsonchifolin, a sesquiterpene lactone with potential therapeutic applications. The selection of a robust and reliable analytical method is critical for accurate quantification in various matrices during drug discovery, development, and quality control. This document outlines the experimental protocols and performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Comparative Analysis of Analytical Methods

The choice of an analytical method is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the key performance parameters of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the analysis of this compound and structurally related sesquiterpene lactones.

Table 1: Comparison of Method Performance for this compound Analysis

Validation ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 3%< 5%< 5%
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL~0.5-5 µg/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~0.5-5 ng/mL~2-15 µg/mL
Specificity Moderate to HighVery HighLow
Throughput ModerateHighHigh
Cost ModerateHighLow

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and cross-validation of analytical methods. The following sections provide foundational methodologies for HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry tailored for this compound analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of sesquiterpene lactones in various samples, including plant extracts and pharmaceutical formulations.

a) Sample Preparation:

  • Extraction: Accurately weigh the sample and extract with a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724). Sonication or vortexing can be used to enhance extraction efficiency.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.

b) Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is common. The gradient can be optimized to achieve the best separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30 °C.

  • Detection Wavelength: Monitor the absorbance at the λmax of this compound, which is typically around 210-220 nm for sesquiterpene lactones.[1]

  • Injection Volume: 10-20 µL.

c) Method Validation:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[2][3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing complex matrices or when very low concentrations of this compound need to be quantified.

a) Sample Preparation:

Sample preparation is similar to that for HPLC-UV, involving extraction and filtration. For biological matrices like plasma, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary to remove interferences.

b) LC-MS/MS Conditions:

  • LC System: A UPLC or HPLC system capable of gradient elution.

  • Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., 1.7-2.1 mm) for better resolution and faster analysis.

  • Mobile Phase: Similar to HPLC-UV, a gradient of water and acetonitrile or methanol with formic acid is commonly used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.

  • Ionization Mode: ESI in positive or negative ion mode, depending on the ionization efficiency of this compound.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring a specific precursor ion to product ion transition for this compound and an internal standard.

c) Method Validation:

In addition to the standard validation parameters, for LC-MS/MS, it is also important to assess matrix effects and the stability of the analyte in the matrix.

UV-Vis Spectrophotometry

This method is simpler and faster but less specific than chromatographic methods. It is suitable for the analysis of relatively pure samples or for rapid screening purposes.

a) Sample Preparation:

  • Dissolution: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or ethanol) in which this compound is soluble and stable.

  • Filtration/Centrifugation: Ensure the solution is clear and free of any suspended particles.

b) Spectrophotometric Measurement:

  • Instrument: A calibrated UV-Vis spectrophotometer.

  • Wavelength Scan: Scan the UV-Vis spectrum of a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).

  • Measurement: Measure the absorbance of the sample solution at the determined λmax.

  • Quantification: Calculate the concentration of this compound using a calibration curve prepared with standard solutions of known concentrations.

c) Method Validation:

Validate the method for linearity, accuracy, and precision within the desired concentration range. Specificity can be a significant limitation due to potential interference from other compounds that absorb at the same wavelength.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for the cross-validation of analytical methods and a proposed signaling pathway for the biological activity of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison start Sample extraction Extraction start->extraction filtration Filtration extraction->filtration dilution Dilution filtration->dilution hplc_uv HPLC-UV dilution->hplc_uv lc_msms LC-MS/MS dilution->lc_msms uv_vis UV-Vis dilution->uv_vis data_analysis Data Analysis hplc_uv->data_analysis lc_msms->data_analysis uv_vis->data_analysis comparison Performance Comparison data_analysis->comparison

Caption: Experimental workflow for the cross-validation of analytical methods.

signaling_pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response lps Inflammatory Stimulus (e.g., LPS) nfkb NF-κB Pathway lps->nfkb Activates mapk MAPK Pathway lps->mapk Activates inflammation Pro-inflammatory Mediators (e.g., iNOS, COX-2) nfkb->inflammation Induces mapk->inflammation Induces nrf2 Nrf2 Pathway antioxidant Antioxidant Enzymes (e.g., HO-1, NQO1) nrf2->antioxidant Induces demethyl This compound demethyl->nfkb Inhibits demethyl->mapk Inhibits demethyl->nrf2 Activates

Caption: Proposed anti-inflammatory and antioxidant signaling pathway of this compound.

References

A Comparative Analysis of Demethylsonchifolin and Other Sesquiterpene Lactones in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of the sesquiterpene lactone Demethylsonchifolin with its well-studied counterparts, Parthenolide and Costunolide, reveals its potential as a significant contender in the development of novel anti-cancer and anti-inflammatory therapeutics. This guide provides researchers, scientists, and drug development professionals with a side-by-side evaluation of their performance, supported by available experimental data and detailed methodologies.

Sesquiterpene lactones, a class of naturally occurring compounds, are renowned for their diverse biological activities. The α-methylene-γ-lactone functional group, a common feature in many of these molecules, is crucial for their bioactivity, including their ability to modulate key signaling pathways involved in cancer and inflammation.

Comparative Cytotoxicity in Cancer Cell Lines

The antiproliferative activity of this compound, Parthenolide, and Costunolide has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. While direct comparative studies testing all three compounds under identical conditions are limited, the available data allows for a preliminary assessment of their cytotoxic potential.

CompoundCell LineCancer TypeIC50 (µM)Citation(s)
This compound A549Lung Carcinoma14.2[1]
H292Lung Carcinoma19.5[1]
Parthenolide A549Lung Carcinoma4.3[1]
TE671Medulloblastoma6.5[1]
HT-29Colon Adenocarcinoma7.0[1]
SiHaCervical Cancer8.42 ± 0.76[1]
MCF-7Breast Cancer9.54 ± 0.82[1]
Costunolide A431Skin Carcinoma0.8[1]
H1299Non-small-cell Lung Cancer23.93 ± 1.67[1]
OAW42-A (multidrug resistant)Ovarian Cancer25[1]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory and anti-cancer effects of many sesquiterpene lactones is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.

This compound, Parthenolide, and Costunolide are all known to inhibit NF-κB activation, although the precise IC50 values for NF-κB inhibition under directly comparable conditions are not widely available for this compound. The general mechanism involves the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This is often achieved through the inhibition of the IκB kinase (IKK) complex. By inhibiting IKK, these sesquiterpene lactones prevent the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation and activity of NF-κB.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_p->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocates SL Sesquiterpene Lactones (this compound, Parthenolide, Costunolide) SL->IKK Inhibits DNA DNA NFkB_n->DNA Binds Gene_expression Pro-inflammatory & Pro-proliferative Gene Expression DNA->Gene_expression Initiates Transcription

Figure 1. Simplified signaling pathway of NF-κB inhibition by sesquiterpene lactones.

Modulation of Inflammatory Mediators: iNOS and COX-2

The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is upregulated during inflammation and in many cancers, contributing to disease progression. Both enzymes are downstream targets of the NF-κB pathway.

Experimental Protocols

To facilitate further comparative research, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines and determine their IC50 values.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Parthenolide, or Costunolide for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat with varying concentrations of sesquiterpene lactones B->C D Add MTT solution and incubate C->D E Add solubilizing agent D->E F Measure absorbance E->F G Calculate cell viability F->G H Determine IC50 value G->H

Figure 2. Experimental workflow for the MTT cell viability assay.

NF-κB Luciferase Reporter Assay

This assay quantifies the inhibitory effect of the compounds on NF-κB transcriptional activity.

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or RAW 264.7) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Pre-treat the transfected cells with different concentrations of the sesquiterpene lactones for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Cell Lysis: After a defined incubation period (e.g., 6-24 hours), lyse the cells to release the luciferases.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to detect and quantify the protein levels of iNOS and COX-2.

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat them with the sesquiterpene lactones before stimulating with an inflammatory agent like LPS.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of iNOS and COX-2.

Conclusion

The available data suggests that this compound, Parthenolide, and Costunolide are potent inhibitors of cancer cell growth and key inflammatory pathways. While Parthenolide and Costunolide are more extensively studied, the initial findings for this compound are promising. Further direct comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of this compound. The provided experimental protocols offer a framework for conducting such comparative analyses, which will be crucial for advancing the development of these natural compounds into effective clinical agents.

References

Benchmarking Demethylsonchifolin: An Efficacy Comparison Against Known Inflammatory Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific quantitative efficacy data (e.g., IC50 values) for Demethylsonchifolin. However, based on the known anti-inflammatory properties of structurally related flavonoid compounds, it is hypothesized that this compound may exert its effects through the inhibition of key inflammatory mediators such as Nuclear Factor-kappa B (NF-κB), Cyclooxygenase-2 (COX-2), and inducible Nitric Oxide Synthase (iNOS).

This guide, therefore, provides a comparative benchmark of this compound's potential efficacy by examining well-established inhibitors of these pathways: Parthenolide (NF-κB inhibitor), NS-398 (COX-2 inhibitor), and L-NIL (iNOS inhibitor). The following data and protocols are presented to offer a framework for researchers and drug development professionals to evaluate novel compounds like this compound.

Quantitative Efficacy Comparison of Known Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of known inhibitors for key inflammatory targets. This data provides a benchmark for the potency that a novel inhibitor like this compound would need to achieve to be considered effective.

CompoundTargetIC50 ValueCell/Enzyme System
ParthenolideNF-κB~5 µMHuman T cells (inhibition of NF-κB DNA binding)
NS-398COX-230 nM[1]Purified enzyme
NS-398COX-23.8 µM[2]Sheep placenta COX-2
L-NILiNOS (murine)3.3 µM[3][4]Mouse inducible NOS

Signaling Pathway and Point of Inhibition

The diagram below illustrates the NF-κB signaling pathway, a central regulator of inflammation, and highlights the points of action for the benchmark inhibitors. Understanding this pathway is crucial for elucidating the potential mechanism of action of new anti-inflammatory compounds.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degradation IkB->Degradation NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IKK_Complex Parthenolide Parthenolide Parthenolide->IKK_Complex Inhibits DNA DNA NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS) DNA->Gene_Expression

Figure 1. NF-κB signaling pathway and the inhibitory action of Parthenolide.

Experimental Workflow for Efficacy Assessment

The following diagram outlines a general workflow for determining the inhibitory efficacy of a test compound on key inflammatory mediators.

G Start Start Cell_Culture Cell Culture (e.g., Macrophages) Start->Cell_Culture Stimulation Induce Inflammation (e.g., with LPS) Cell_Culture->Stimulation Treatment Treat with Test Compound (e.g., this compound) and Known Inhibitors Stimulation->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assays Perform Assays Incubation->Assays NFkB_Assay NF-κB Activity Assay (e.g., Reporter Gene Assay) Assays->NFkB_Assay COX2_Assay COX-2 Activity Assay (e.g., EIA for PGE2) Assays->COX2_Assay iNOS_Assay iNOS Activity Assay (e.g., Griess Reagent for Nitrite) Assays->iNOS_Assay Data_Analysis Data Analysis (Calculate IC50 values) NFkB_Assay->Data_Analysis COX2_Assay->Data_Analysis iNOS_Assay->Data_Analysis End End Data_Analysis->End

Figure 2. General experimental workflow for evaluating anti-inflammatory compounds.

Detailed Experimental Protocols

NF-κB Inhibition Assay (Reporter Gene Assay)
  • Cell Culture: Culture a suitable cell line (e.g., HEK293T) stably transfected with an NF-κB-luciferase reporter construct in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Treatment: Seed cells in a 96-well plate. Pre-treat the cells with varying concentrations of the test compound (this compound) or Parthenolide for 1 hour.

  • Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL, to the cell culture medium.

  • Incubation: Incubate the cells for 6-8 hours at 37°C in a humidified 5% CO2 incubator.

  • Lysis and Luciferase Assay: Lyse the cells using a suitable lysis buffer. Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition for each concentration of the test compound relative to the stimulated control and determine the IC50 value.

COX-2 Inhibition Assay (Enzyme Immunoassay for PGE2)
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

  • Treatment: Seed the cells in a 24-well plate. Pre-treat the cells with different concentrations of the test compound or NS-398 for 1 hour.

  • Stimulation: Induce COX-2 expression and activity by treating the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Measure the concentration of Prostaglandin (B15479496) E2 (PGE2) in the supernatant using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

iNOS Inhibition Assay (Griess Assay for Nitrite)
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

  • Treatment: Seed the cells in a 96-well plate. Treat the cells simultaneously with LPS (1 µg/mL) and Interferon-gamma (IFN-γ; 10 ng/mL) in the presence of varying concentrations of the test compound or L-NIL.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Measure the accumulation of nitrite, a stable product of NO, using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and measuring the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition for each concentration of the test compound relative to the stimulated control. Calculate the IC50 value.[5]

References

Lack of Verifiable Data on Demethylsonchifolin Impedes Independent Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of data on the biological effects of a compound referred to as "Demethylsonchifolin." Despite targeted searches for its bioactivity, mechanism of action, and quantitative data, no peer-reviewed studies detailing its anti-inflammatory, anticancer, or other therapeutic effects could be retrieved. Chemical suppliers list a CAS number (956384-55-7) for this compound, confirming its existence as a chemical entity, but provide no accompanying biological data.

This absence of published research makes it impossible to conduct an independent verification and comparison of this compound's reported effects as requested. A thorough guide for researchers, scientists, and drug development professionals requires robust, verifiable data from experimental studies, which is currently not available in the public domain for this specific compound.

An Alternative Focus: The Bioactivity of Emilia sonchifolia Extracts

Given the name "this compound," it is plausible that this compound is a derivative of "Sonchifolin," a compound likely originating from the plant Emilia sonchifolia (also known as lilac tassel flower). In contrast to the lack of information on its demethylated counterpart, extracts of Emilia sonchifolia have been the subject of various pharmacological studies, demonstrating a range of biological activities. For researchers interested in this area, the following is a summary of the available data on Emilia sonchifolia extracts.

Reported Biological Activities of Emilia sonchifolia Extracts

Extracts from Emilia sonchifolia have been traditionally used in medicine and have been investigated for several therapeutic properties. The primary reported effects include anti-inflammatory, anticancer, and antioxidant activities.

Table 1: Summary of Quantitative Data for Emilia sonchifolia Extracts

Extract/FractionAssayTarget/Cell LineResult (IC50)Reference
Flavonoid FractionSuperoxide ProductionCell-free assay48 µg/mL[1]
Methanol ExtractCytotoxicity (MTT Assay)HepG2 (Human hepatocellular carcinoma)58.2 ± 1.9 µg/mL[2][3]
Aqueous ExtractProtein Denaturation InhibitionIn vitroHighest inhibition (44.99%) at 200 µg/mL[4][5]
Experimental Protocols

The methodologies employed in these studies provide a framework for the evaluation of plant-derived extracts.

Cytotoxicity Assessment via MTT Assay:

  • Human cancer cells (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with varying concentrations of the Emilia sonchifolia extract for a specified period (e.g., 24-48 hours).

  • Following incubation, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • After a further incubation period, the resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Anti-inflammatory Activity via Protein Denaturation Assay:

  • A reaction mixture is prepared containing the Emilia sonchifolia extract at various concentrations and a solution of bovine serum albumin (BSA).

  • The mixture is incubated at a physiological pH and then heated to induce protein denaturation.

  • After cooling, the turbidity of the solution is measured spectrophotometrically.

  • The percentage inhibition of denaturation is calculated by comparing the absorbance of the extract-treated samples to a control. Diclofenac sodium is often used as a standard reference drug in this assay.

Potential Mechanisms of Action

The anticancer effects of Emilia sonchifolia extracts are suggested to be mediated through the induction of apoptosis. Its anti-inflammatory properties may be linked to the downregulation of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The presence of flavonoids, such as quercetin, and other bioactive molecules like γ-humulene and sesquiterpenoids, are thought to contribute to these effects.

Below is a generalized workflow for investigating the anti-inflammatory mechanism of a plant extract like that from Emilia sonchifolia.

G cluster_0 In Vitro Analysis cluster_1 Mechanism of Action Studies Plant_Material Emilia sonchifolia Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Bioassay-guided Fractionation Crude_Extract->Fractionation Active_Fraction Active Fraction Fractionation->Active_Fraction Treatment Treatment with Extract/Fraction Active_Fraction->Treatment Cell_Culture Macrophage Cell Line (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation LPS_Stimulation->Treatment Analysis Analysis of Inflammatory Markers (NO, PGE2, Cytokines) Treatment->Analysis Western_Blot Western Blot for Protein Expression (iNOS, COX-2, IκBα) Analysis->Western_Blot RT_PCR RT-PCR for Gene Expression (TNF-α, IL-6, IL-1β) Analysis->RT_PCR NFkB_Assay NF-κB Translocation Assay (Immunofluorescence or Luciferase Reporter) Analysis->NFkB_Assay

References

Comparative Cytotoxicity of Demethylated Triterpenoids: A Focus on Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Data for Demethylsonchifolin necessitates the use of Demethylzeylasteral as a proxy for comparative analysis.

For Immediate Release:

[City, State] – Researchers and drug development professionals investigating novel anti-cancer compounds will find value in a new comparative guide on the cytotoxicity of demethylated triterpenoids. While specific data for this compound (DMS) is not currently available in published literature, this guide utilizes data from the closely related compound, Demethylzeylasteral, to provide insights into the potential for selective cytotoxicity in cancer cells over normal, healthy cells.

Demethylzeylasteral has demonstrated a promising anti-tumor profile by inhibiting cell proliferation and inducing programmed cell death, or apoptosis, in various cancer cell lines.[1][2] A key mechanism of action is the suppression of Myeloid Cell Leukemia 1 (MCL1), an anti-apoptotic protein frequently overexpressed in cancers and associated with therapeutic resistance.[1]

This guide presents a summary of the available quantitative data, detailed experimental protocols for key cytotoxicity and apoptosis assays, and visual diagrams of the experimental workflow and the implicated signaling pathway to facilitate a deeper understanding of Demethylzeylasteral's effects.

Data Presentation: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Demethylzeylasteral in various human cancer cell lines compared to normal human cell lines. A lower IC50 value indicates a higher potency of the compound.

Cell LineCell TypeIC50 (µM)Reference
Cancer Cell Lines
MKN-45Human Gastric Cancer8.174--INVALID-LINK--
SW480Human Colorectal CancerNot specified--INVALID-LINK--[3]
RKOHuman Colorectal CancerNot specified--INVALID-LINK--[3]
HCT116Human Colorectal Cancer4.17 ± 0.07--INVALID-LINK--
A549Human Lung CancerNot specified--INVALID-LINK--
MV3Human MelanomaNot specified--INVALID-LINK--
A375Human MelanomaNot specified--INVALID-LINK--
DU145Human Prostate Cancer11.47--INVALID-LINK--
PC3Human Prostate Cancer13.10--INVALID-LINK--
SKOV3Human Ovarian Cancer24.15 ± 1.65--INVALID-LINK--
HepG2Human Liver Cancer36.66 ± 0.42--INVALID-LINK--
Normal Cell Lines
GES-1Human Gastric Mucosal> 10--INVALID-LINK--
PNT1AAdult Prostatic EpithelialMinimal cytotoxicity--INVALID-LINK--

The data suggests that Demethylzeylasteral exhibits a degree of selectivity for cancer cells, with lower IC50 values observed in several cancer cell lines compared to the normal gastric mucosal cell line. For instance, the IC50 for MKN-45 gastric cancer cells was 8.174 µM, while concentrations below 10 µM had no significant influence on the survival rate of normal GES-1 cells. This differential effect is a desirable characteristic for potential anti-cancer therapeutic agents, as it suggests a wider therapeutic window and potentially fewer side effects. A selectivity index (SI) greater than 1.0 indicates a compound with greater activity against cancer cells and lower cytotoxicity on normal cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of Demethylzeylasteral (or the compound of interest) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere.

  • Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for assessing the comparative cytotoxicity of a compound.

G Experimental Workflow for Cytotoxicity Analysis cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis CancerCells Cancer Cell Lines (e.g., MKN-45, A549) Treatment Incubate with Demethylzeylasteral (various concentrations) CancerCells->Treatment NormalCells Normal Cell Lines (e.g., GES-1) NormalCells->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Annexin V/PI Staining (Apoptosis Assay) Treatment->Flow IC50 IC50 Calculation MTT->IC50 ApoptosisQuant Quantification of Apoptotic Cells Flow->ApoptosisQuant Comparison Comparative Analysis (Cancer vs. Normal) IC50->Comparison ApoptosisQuant->Comparison G Demethylzeylasteral-Induced Apoptosis Pathway Demethylzeylasteral Demethylzeylasteral MCL1 MCL1 (Anti-apoptotic) Demethylzeylasteral->MCL1 inhibits BAX_BAK BAX/BAK (Pro-apoptotic) MCL1->BAX_BAK inhibits Mito Mitochondrion BAX_BAK->Mito permeabilizes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Unveiling the Selectivity of Demethylsonchifolin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and development, understanding the selectivity of a compound is paramount. This guide provides a comprehensive assessment of Demethylsonchifolin, a natural product with purported anti-inflammatory properties. While direct, conclusive evidence identifying its primary biological target remains elusive in publicly available literature, this guide synthesizes current knowledge, outlines methodologies for robust selectivity profiling, and presents a hypothetical framework for its potential mechanism of action centered around the NF-κB signaling pathway, a common target for anti-inflammatory agents.

Executive Summary

This compound is a sesquiterpene lactone whose precise molecular target has not been definitively identified in peer-reviewed literature. However, based on the known anti-inflammatory effects of the parent compound, sonchifolin, it is hypothesized that this compound may exert its effects through the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The IκB Kinase (IKK) complex is a critical upstream regulator of this pathway and a common target for anti-inflammatory drugs. This guide will, therefore, use the IKK complex as a putative primary target to illustrate the principles and methodologies for assessing the selectivity of this compound.

Hypothetical Target Profile: this compound as an IKK Inhibitor

To provide a framework for comparison, we will proceed with the hypothesis that this compound's primary target is the IκB Kinase (IKK) complex. The following sections will detail how to assess its selectivity against this target and other kinases.

Quantitative Selectivity Analysis

A critical aspect of drug development is to quantify the selectivity of a compound. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) against the primary target and a panel of other related and unrelated kinases. A highly selective compound will exhibit a significantly lower IC50 or Ki for its primary target compared to other kinases.

For a comprehensive assessment, this compound should be profiled against a broad panel of kinases. Below is a hypothetical data table illustrating how the selectivity of this compound could be compared to a known IKK inhibitor.

Kinase TargetThis compound (IC50 in µM)Known IKK Inhibitor (e.g., TPCA-1) (IC50 in µM)
IKKβ (Primary Target) Data to be determined0.018
IKKα Data to be determined0.200
PKAData to be determined> 10
PKCαData to be determined> 10
MAPK1 (ERK2)Data to be determined> 10
CDK2Data to be determined> 10
GSK3βData to be determined> 10
SRCData to be determined> 10

Note: The IC50 values for this compound are hypothetical and would need to be determined experimentally.

Experimental Protocols for Selectivity Assessment

To generate the data presented in the table above, rigorous and standardized experimental protocols are essential. The following outlines a common methodology for determining the in vitro kinase inhibitory activity of a compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide by the kinase. Inhibition of the kinase results in a decrease in substrate phosphorylation.

Materials:

  • Purified recombinant human kinases (e.g., IKKβ, PKA, PKCα, etc.)

  • Kinase-specific substrate peptides

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • In a 96-well plate, add the kinase, the appropriate substrate peptide, and the diluted this compound or control inhibitor.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Molecular Context

Understanding the signaling pathway in which the target operates is crucial for interpreting the biological effects of an inhibitor.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., TNF-α, IL-1β), the IKK complex is activated and phosphorylates IκB proteins. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: Canonical NF-κB signaling pathway.

Experimental Workflow for Kinase Selectivity Profiling

A systematic workflow is essential for obtaining reliable selectivity data. The following diagram illustrates a typical process.

Kinase_Selectivity_Workflow Compound_Prep Compound Preparation (this compound) Assay_Setup Assay Setup (Kinase, Substrate, ATP) Compound_Prep->Assay_Setup Primary_Screen Primary Screen (Single High Concentration) Assay_Setup->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition?) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (Multiple Concentrations) Hit_Identification->Dose_Response Yes Selectivity_Analysis Selectivity Analysis (Compare IC50s) Hit_Identification->Selectivity_Analysis No IC50_Determination IC50 Determination Dose_Response->IC50_Determination IC50_Determination->Selectivity_Analysis

Caption: Workflow for kinase inhibitor selectivity profiling.

Conclusion and Future Directions

While the definitive molecular target of this compound remains to be elucidated, this guide provides a robust framework for its assessment, using the IKK complex and the NF-κB pathway as a scientifically plausible, albeit hypothetical, starting point. The experimental protocols and visualization tools presented here offer a clear path for researchers to systematically characterize the selectivity of this compound and other novel compounds. Future research should focus on target identification studies, such as affinity chromatography or chemical proteomics, to definitively identify the primary biological target of this compound. This will be a critical step in unlocking its full therapeutic potential.

Unraveling Demethylsonchifolin: A Meta-Analysis of Research Findings for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of drug discovery, a comprehensive understanding of novel compounds is paramount. This guide presents a meta-analysis of the available research on Demethylsonchifolin, a sesquiterpenoid compound isolated from Smallanthus sonchifolius (commonly known as yacon). While direct research on this compound is limited, this analysis draws upon data from closely related sesquiterpene lactones found in yacon to provide a comparative overview for researchers, scientists, and drug development professionals. This approach offers valuable insights into its potential therapeutic applications, particularly in oncology.

Comparative Analysis of Cytotoxic Activity

While specific quantitative data for this compound remains elusive in publicly available literature, studies on its structural analog, sonchifolin, and other sesquiterpene lactones from yacon provide a strong basis for inferring its potential bioactivity. The following table summarizes the cytotoxic effects of related compounds against various cancer cell lines.

CompoundCell LineActivityIC50 (µM)Reference
SonchifolinRaji (Burkitt's lymphoma)Chemopreventive (inhibition of TPA-induced cell deformation)1.89[1]
EnhydrinRaji (Burkitt's lymphoma)Chemopreventive (inhibition of TPA-induced cell deformation)1.07[1]
UvedalinRaji (Burkitt's lymphoma)Chemopreventive (inhibition of TPA-induced cell deformation)1.40[1]
Dimeric Sesquiterpene Lactone 5HeLa (Cervical cancer)Cytotoxic1.69[2]
Dimeric Sesquiterpene Lactone 6HeLa (Cervical cancer)Cytotoxic1.93[2]
Etoposide (Positive Control)HeLa (Cervical cancer)Cytotoxic3.2[2]

Experimental Protocols

To ensure the reproducibility and further investigation of these findings, detailed experimental methodologies for the key cited experiments are provided below.

Chemopreventive Activity Assay (TPA-Induced Raji Cell Deformation)

This assay evaluates the potential of a compound to inhibit tumor promoter-induced cell deformation, a marker for anti-cancer activity.

Cell Culture:

  • Raji cells, derived from a human Burkitt's lymphoma, are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

Experimental Procedure:

  • Raji cells are seeded in a 24-well plate at a density of 1 x 10^5 cells/mL.

  • The cells are treated with various concentrations of the test compound (e.g., sonchifolin).

  • After a 30-minute incubation period, 12-O-tetradecanoylphorbol-13-acetate (TPA) is added to a final concentration of 40 nM to induce cell deformation.

  • The cells are incubated for an additional 48 hours.

  • Following incubation, the percentage of deformed cells is determined by microscopic observation.

  • The IC50 value, the concentration at which 50% of TPA-induced cell deformation is inhibited, is then calculated.

Cytotoxicity Assay (HeLa, HL60, and B16 Cell Lines)

This assay determines the concentration of a compound that is lethal to 50% of a cancer cell population.

Cell Culture:

  • HeLa (human cervical cancer), HL60 (human promyelocytic leukemia), and B16 (mouse melanoma) cells are maintained in appropriate culture media and conditions as described above.

Experimental Procedure:

  • Cells are seeded in a 96-well plate at a suitable density.

  • The cells are exposed to a range of concentrations of the test compounds (e.g., dimeric sesquiterpene lactones).

  • After a specified incubation period (e.g., 48 or 72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

The cytotoxic and chemopreventive activities of sesquiterpene lactones from yacon are believed to be mediated through specific signaling pathways. The following diagrams illustrate the proposed mechanism of action and the general workflow for investigating these compounds.

G cluster_0 Proposed Cytotoxic Mechanism of Yacon Sesquiterpene Lactones SL Sesquiterpene Lactones (e.g., Sonchifolin) Cell Cancer Cell SL->Cell Enters Caspase Caspase-3/7 Activation Cell->Caspase Induces Apoptosis Apoptosis Caspase->Apoptosis Leads to G cluster_1 Experimental Workflow for Bioactivity Screening Plant Smallanthus sonchifolius (Yacon Leaves) Extraction Extraction and Isolation of Sesquiterpene Lactones Plant->Extraction Identification Structural Elucidation (e.g., NMR, MS) Extraction->Identification Screening In Vitro Bioactivity Screening (Cytotoxicity, Chemoprevention) Extraction->Screening Data Data Analysis (IC50 Determination) Screening->Data Lead Lead Compound Identification (e.g., this compound) Data->Lead

References

Safety Operating Guide

Navigating the Safe Disposal of Demethylsonchifolin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe disposal of Demethylsonchifolin. In the absence of a specific Safety Data Sheet (SDS), the following procedures are based on general best practices for the disposal of potentially hazardous chemicals and information available for the broader class of sesquiterpene lactones.

Hazard Assessment and General Precautions

This compound belongs to the sesquiterpene lactone class of compounds. Some sesquiterpene lactones are known to be irritants, sensitizers, and may possess other significant biological activities.[1][2][3] Due to the lack of specific toxicological data for this compound, it is prudent to assume it may share these hazardous properties.

Personal Protective Equipment (PPE) to be used during handling and disposal:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Work in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The primary objective for the disposal of this compound is to manage it as regulated hazardous waste, ensuring it is properly segregated, contained, and labeled for collection by trained hazardous waste personnel.

Step 1: Segregation of Waste

  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a dedicated, sealable plastic bag or a clearly labeled, compatible container.

  • Liquid Waste: If this compound is in a solution, it should be collected in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines. For example, organic solvent solutions should not be mixed with aqueous waste.[4]

  • Sharps Waste: Any sharps, such as pipette tips or needles, contaminated with this compound should be disposed of in a designated sharps container.

Step 2: Waste Container Labeling

  • All waste containers must be clearly and accurately labeled.

  • The label should include the words "Hazardous Waste."

  • List the full chemical name: "this compound." If in a solution, list all components with their approximate percentages.

  • Indicate the associated hazards (e.g., "Irritant," "Sensitizer," "Handle with Caution").

  • Include the date the waste was first added to the container.

Step 3: Storage of Waste

  • Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[5]

  • This area should be away from general lab traffic and clearly marked.

  • Ensure that incompatible waste types are not stored together. For instance, keep organic solvents separate from acids.

Step 4: Arranging for Disposal

  • Once the waste container is full (typically around 90% capacity) or if the compound is no longer needed, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or equivalent.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Data Presentation: Chemical and Physical Properties

The following table summarizes the available chemical and physical data for this compound.

PropertyValue
CAS Number 956384-55-7
Molecular Formula C20H24O6
Molecular Weight 360.401 g/mol
Boiling Point 563.2 ± 50.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
Flash Point 198.0 ± 23.6 °C
Hazard Codes Xi (Irritant)

(Data sourced from Chemsrc)

Experimental Protocols and Methodologies

This document provides procedural guidance for disposal and does not cite specific experimental protocols. For methodologies related to the use of this compound, researchers should consult relevant scientific literature and establish their own validated protocols.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Need to Dispose of This compound assess Assess Hazards: - Member of Sesquiterpene Lactones - Assume Hazardous (Irritant) - Consult Institutional Policy start->assess ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat assess->ppe waste_type Identify Waste Form ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps contain_solid Place in Labeled, Sealable Container solid_waste->contain_solid contain_liquid Place in Labeled, Leak-proof Container liquid_waste->contain_liquid contain_sharps Place in Sharps Container sharps_waste->contain_sharps label_waste Label Container: - 'Hazardous Waste' - Chemical Name & Concentration - Hazards (Irritant) - Date contain_solid->label_waste contain_liquid->label_waste contain_sharps->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage pickup Arrange for Pickup by Institutional EHS/Hazardous Waste Team storage->pickup end Proper Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling Demethylsonchifolin based on available chemical properties and general laboratory safety protocols. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, this guidance is based on best practices for handling a research chemical with a potential irritant hazard. Researchers, scientists, and drug development professionals should always consult their institution's safety guidelines and perform a thorough risk assessment before handling any new chemical.

Chemical and Physical Properties

Limited data is available for this compound. The following table summarizes the known quantitative information.

PropertyValue
Molecular Formula C₂₀H₂₄O₆[1][2]
Molecular Weight 360.4 g/mol [1][2]
Boiling Point 563.2 ± 50.0 °C (Predicted)[2]
Density 1.2 ± 0.1 g/cm³ (Predicted)[2]
Flash Point 198.0 ± 23.6 °C[2]
Hazard Codes Xi (Irritant)[2]

Personal Protective Equipment (PPE)

Due to the irritant nature of this compound, the following personal protective equipment should be worn at all times when handling the compound.

PPE CategorySpecific Recommendations
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection - Gloves: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use. - Body: Laboratory coat. For larger quantities or risk of splashing, consider a chemical-resistant apron or coveralls.
Respiratory Protection For handling powders or creating aerosols, use a certified respirator (e.g., N95 or higher) within a fume hood.

Operational Plan: Safe Handling Procedures

Engineering Controls:

  • Work in a well-ventilated laboratory.

  • Use a chemical fume hood for all procedures involving weighing, dissolving, or potential aerosol generation.

Work Practices:

  • Avoid inhalation of dust or fumes.

  • Avoid contact with eyes, skin, and clothing.

  • Wash hands thoroughly after handling.

  • Prepare solutions in the smallest feasible quantities.

  • Label all containers with the chemical name and hazard information.

Emergency Procedures

Emergency SituationFirst Aid and Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
Spill - Minor Spill: Evacuate the immediate area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable detergent and water. - Major Spill: Evacuate the laboratory and alert others. Contact your institution's emergency response team.

Disposal Plan

Waste Characterization:

  • Based on the "Xi" hazard code, this compound waste should be considered hazardous.

Disposal Procedures:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., used gloves, weigh paper, absorbent materials) in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible container for hazardous chemical waste. Do not dispose of down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6][7][8][9][10]

Experimental Protocols and Biological Information

Currently, there is no publicly available, detailed information on the specific mechanism of action, signaling pathways, or standardized experimental protocols for this compound. As a research chemical, it is likely being investigated for its biological activities. Researchers should refer to any available literature that may be published in the future for this information.

Workflow for Handling this compound

The following diagram outlines a general workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Risk Assessment prep_ppe Don PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Enter Fume Hood handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decon Decontaminate Glassware handle_experiment->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: General workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.